BIO-013077-01
Description
Properties
IUPAC Name |
6-[5-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl]quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5/c1-11-3-2-4-15(21-11)17-13(10-20-22-17)12-5-6-14-16(9-12)19-8-7-18-14/h2-10H,1H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXJLYXCHOKEODY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=C(C=NN2)C3=CC4=NC=CN=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00440482 | |
| Record name | 6-[5-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
746667-48-1 | |
| Record name | 6-[5-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of BIO-013077-01
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIO-013077-01 is a potent and selective pyrazole-based inhibitor of the transforming growth factor-β (TGF-β) type I receptor kinase (ALK5).[1][2] The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[1][2] Dysregulation of this pathway has been implicated in a variety of diseases, such as cancer and fibrosis.[1][2] this compound, identified as compound 18a in the primary literature, demonstrates significant inhibitory activity against ALK5, making it a valuable tool for studying TGF-β signaling and a potential starting point for the development of therapeutics targeting this pathway.[1]
Core Mechanism of Action
The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TGFβRII). This binding event recruits and activates the type I receptor, ALK5, through phosphorylation. Activated ALK5 then propagates the signal by phosphorylating the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3. Once phosphorylated, these R-SMADs form a complex with the common mediator SMAD (co-SMAD), SMAD4. This entire SMAD complex then translocates into the nucleus, where it acts as a transcription factor, modulating the expression of target genes.
This compound exerts its inhibitory effect by directly targeting the kinase activity of ALK5. By binding to the ATP-binding site of the ALK5 kinase domain, it prevents the phosphorylation of SMAD2 and SMAD3, thereby blocking the downstream signaling cascade. This inhibition ultimately leads to a reduction in the transcription of TGF-β responsive genes.
Signaling Pathway Diagram
Quantitative Data
The inhibitory potency of this compound has been quantified through in vitro enzymatic and cell-based assays. The key findings from the primary literature are summarized below.
| Compound ID | Target | Assay Type | IC50 (µM) | Cellular Inhibition |
| This compound (18a) | ALK5 | Enzymatic Kinase Assay | 0.013 | 80% at 0.1 µM |
Experimental Protocols
Detailed experimental protocols from the primary publication by Jin CH, et al. were not fully accessible. However, based on standard methodologies for similar assays, representative protocols are provided below.
ALK5 Enzymatic Kinase Assay (Representative Protocol)
This protocol describes a typical in vitro kinase assay to determine the IC50 value of an inhibitor against ALK5.
1. Reagents and Materials:
-
Recombinant human ALK5 kinase domain
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP (at a concentration near the Km for ALK5)
-
Substrate (e.g., a synthetic peptide or a protein like casein)
-
This compound (in DMSO, serially diluted)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
2. Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the ALK5 enzyme to the wells and incubate briefly at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60-120 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert the ADP generated to ATP, which is then measured via a luciferase-based reaction.
-
Luminescence is measured using a plate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow for ALK5 Kinase Assay
Cell-Based TGF-β Reporter Assay (Representative Protocol)
This protocol describes a common method to assess the inhibitory effect of a compound on the TGF-β signaling pathway within a cellular context.
1. Cell Line and Reagents:
-
HaCaT cells stably transfected with a TGF-β responsive luciferase reporter construct (e.g., p3TP-lux).
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
TGF-β1 ligand.
-
This compound (in DMSO, serially diluted).
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).
-
96-well cell culture plates.
2. Procedure:
-
Seed the transfected HaCaT cells into a 96-well plate and allow them to adhere overnight.
-
The following day, replace the medium with low-serum medium.
-
Pre-treat the cells with serial dilutions of this compound or DMSO (vehicle control) for a specified period (e.g., 1 hour).
-
Stimulate the cells with a constant concentration of TGF-β1 ligand.
-
Incubate the cells for a period sufficient to induce luciferase expression (e.g., 16-24 hours).
-
Lyse the cells and measure the luciferase activity according to the manufacturer's protocol of the luciferase assay system.
-
Luminescence is measured using a plate reader.
-
The percentage of inhibition is calculated relative to the TGF-β1 stimulated cells treated with vehicle control.
Logical Relationship in Mechanism of Action
The mechanism of action of this compound can be understood through a clear logical progression of events.
Conclusion
This compound is a potent inhibitor of the TGF-β signaling pathway, acting through the direct inhibition of the ALK5 kinase. Its low nanomolar potency in enzymatic assays and significant activity in cell-based models highlight its utility as a chemical probe for investigating the roles of TGF-β in health and disease. The provided data and representative protocols offer a comprehensive guide for researchers and drug development professionals interested in utilizing this compound in their studies.
References
In-depth Technical Guide: The Function and Mechanism of BIO-013077-01
For Researchers, Scientists, and Drug Development Professionals
Abstract
BIO-013077-01 is a potent and selective pyrazole-based inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor kinase (TGF-βRI), also known as Activin receptor-like kinase 5 (ALK5). By targeting a key signaling node in the TGF-β pathway, this compound serves as a critical tool for investigating the multifaceted roles of TGF-β in cellular processes and as a potential therapeutic agent in diseases characterized by aberrant TGF-β signaling, such as cancer and fibrosis. This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental protocols related to this compound.
Introduction to this compound
This compound is a small molecule inhibitor belonging to the pyrazole class of compounds. Its primary function is the inhibition of the TGF-β signaling pathway. The TGF-β superfamily of cytokines plays a pivotal role in regulating a wide array of cellular functions, including proliferation, differentiation, apoptosis, and migration.[1] Dysregulation of the TGF-β signaling cascade has been implicated in the pathogenesis of numerous human diseases, including cancer and various fibrotic conditions.[1] this compound specifically targets the kinase activity of TGF-βRI (ALK5), a critical step in the intracellular signal transduction of the TGF-β pathway.
Mechanism of Action: Inhibition of the TGF-β Signaling Pathway
The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TGF-βRII), a constitutively active serine/threonine kinase. This binding event recruits and activates the TGF-β type I receptor (TGF-βRI/ALK5) through phosphorylation. The activated TGF-βRI then propagates the signal downstream by phosphorylating receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3.
Phosphorylated SMAD2/3 form a complex with the common mediator SMAD (co-SMAD), SMAD4. This SMAD complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in various cellular responses.
This compound exerts its inhibitory function by competing with ATP for the binding site on the kinase domain of TGF-βRI (ALK5). This competitive inhibition prevents the phosphorylation and subsequent activation of SMAD2 and SMAD3, thereby blocking the downstream signaling cascade.
Quantitative Data
The inhibitory potency of this compound against the TGF-β type I receptor kinase (ALK5) has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter that indicates the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | TGF-βRI (ALK5) | 1.3 | Enzymatic Kinase Assay | Jin CH, et al. Eur J Med Chem. 2011;46(9):3917-25. |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound. These protocols are based on established methods for assessing TGF-β receptor kinase inhibitors.
In Vitro TGF-βRI (ALK5) Kinase Assay
This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of the TGF-βRI kinase.
Materials:
-
Recombinant human TGF-βRI (ALK5) kinase domain
-
Biotinylated peptide substrate (e.g., a synthetic peptide containing the SMAD2 phosphorylation site)
-
ATP (Adenosine triphosphate)
-
This compound (or other test compounds) dissolved in DMSO
-
Assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 2 mM DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar ADP-Glo™ based assay
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the compound in the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).
-
Add the diluted this compound or vehicle control (DMSO in assay buffer) to the wells of the microplate.
-
Add the recombinant TGF-βRI kinase and the biotinylated peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km value for the enzyme.
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP (or ADP produced) using a luminescent kinase assay kit according to the manufacturer's instructions.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based TGF-β-Induced Luciferase Reporter Assay
This assay measures the ability of this compound to inhibit TGF-β-induced transcriptional activity in a cellular context.
Materials:
-
A suitable mammalian cell line (e.g., HaCaT keratinocytes or HepG2 hepatocellular carcinoma cells)
-
A luciferase reporter plasmid containing TGF-β responsive elements (e.g., (CAGA)12-luciferase reporter)
-
A control plasmid for normalization (e.g., a plasmid expressing Renilla luciferase)
-
Cell culture medium and supplements
-
Transfection reagent
-
Recombinant human TGF-β1
-
This compound dissolved in DMSO
-
Dual-Luciferase® Reporter Assay System (Promega) or similar
-
Luminometer
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density.
-
Co-transfect the cells with the TGF-β responsive luciferase reporter plasmid and the control Renilla luciferase plasmid using a suitable transfection reagent.
-
After 24 hours of transfection, replace the medium with a low-serum medium.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 1 hour.
-
Stimulate the cells with a sub-maximal concentration of TGF-β1 (e.g., 1 ng/mL) for 16-24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the percent inhibition of TGF-β-induced luciferase activity for each concentration of this compound.
-
Determine the IC50 value as described in the in vitro kinase assay protocol.
Visualizations
Signaling Pathway Diagram
Caption: Canonical TGF-β signaling pathway and the inhibitory action of this compound.
Experimental Workflow: In Vitro Kinase Assay
Caption: Workflow for determining the IC50 of this compound in an in vitro kinase assay.
Conclusion
This compound is a highly potent and selective inhibitor of the TGF-β type I receptor kinase, ALK5. Its ability to specifically block the TGF-β signaling cascade makes it an invaluable research tool for elucidating the complex biology of this pathway. Furthermore, its demonstrated efficacy in preclinical models suggests its potential as a therapeutic candidate for the treatment of diseases driven by excessive TGF-β signaling. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies.
References
An In-Depth Technical Guide to BIO-013077-01: A Pyrazole-Based Inhibitor of the TGF-β Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical regulator of a wide array of cellular processes, including proliferation, differentiation, apoptosis, and migration.[1] Dysregulation of this pathway is implicated in the pathogenesis of numerous diseases, most notably in cancer progression and fibrotic disorders. In cancer, TGF-β can paradoxically switch from a tumor suppressor in early stages to a promoter of invasion, metastasis, and immune evasion in advanced disease. This has made the TGF-β pathway an attractive target for therapeutic intervention. BIO-013077-01 is a novel pyrazole-containing small molecule inhibitor that targets the TGF-β signaling cascade, offering a potential new avenue for the treatment of diseases driven by aberrant TGF-β activity. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available biochemical data, and relevant experimental methodologies.
Mechanism of Action: Inhibition of TGF-β Type I Receptor (ALK5)
The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to a TGF-β type II receptor (TGFβRII), a constitutively active serine/threonine kinase.[2][3] This binding event recruits and activates the TGF-β type I receptor (TGFβRI), also known as Activin Receptor-Like Kinase 5 (ALK5). The activated TGFβRII then phosphorylates the GS domain of TGFβRI, leading to the activation of the TGFβRI kinase.[2]
Activated TGFβRI propagates the signal downstream by phosphorylating the receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3. These phosphorylated R-SMADs then form a complex with the common mediator SMAD (co-SMAD), SMAD4. This entire SMAD complex translocates to the nucleus, where it acts as a transcription factor, modulating the expression of target genes that regulate various cellular responses.[3]
This compound is a potent and selective inhibitor of the TGF-β type I receptor kinase (ALK5). By binding to the ATP-binding site of the ALK5 kinase domain, this compound competitively inhibits its kinase activity. This blockade prevents the phosphorylation and subsequent activation of SMAD2 and SMAD3, thereby halting the downstream signaling cascade. The inhibition of this pathway can reverse the pathological effects of excessive TGF-β signaling, such as epithelial-to-mesenchymal transition (EMT), immunosuppression, and fibrosis.
Data Presentation
While specific quantitative data for this compound is not publicly available, the following tables represent the typical data generated for such a compound, based on the analysis of structurally related pyrazole-based TGF-β inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound Reference | Target Kinase | IC50 (nM) | Assay Method | Reference |
| This compound | TGFβRI (ALK5) | Data not available | Kinase Assay | - |
| Related Compound 1 | TGFβRI (ALK5) | Value | Kinase Assay | Citation |
| Related Compound 2 | TGFβRI (ALK5) | Value | Kinase Assay | Citation |
Table 2: Cellular Activity
| Compound Reference | Cell Line | Assay | Endpoint | IC50 (nM) | Reference |
| This compound | e.g., A549, MDA-MB-231 | pSMAD2 Inhibition | Western Blot / ELISA | Data not available | - |
| This compound | e.g., MCF-10A | EMT Marker Modulation | qPCR / Western Blot | Data not available | - |
| Related Compound 1 | Cell Line | Assay | Endpoint | Value | Citation |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not publicly available. The following are representative protocols for key assays used in the evaluation of TGF-β pathway inhibitors.
TGF-β Type I Receptor (ALK5) Kinase Assay (Representative Protocol)
This protocol describes a typical in vitro kinase assay to determine the inhibitory activity of a compound against the ALK5 kinase.
1. Materials:
- Recombinant human active ALK5 kinase domain.
- Biotinylated peptide substrate (e.g., a peptide derived from SMAD2).
- ATP.
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
- Test compound (this compound) dissolved in DMSO.
- Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
- 384-well white assay plates.
- Plate reader capable of luminescence detection.
2. Procedure:
- Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer to the desired final concentrations.
- Add the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.
- Add the ALK5 enzyme to the wells and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature.
- Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.
- Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.
- Stop the kinase reaction and measure the amount of ADP produced using a kinase detection reagent according to the manufacturer's instructions.
- Read the luminescence signal on a plate reader.
- Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular pSMAD2 Inhibition Assay (Representative Protocol)
This protocol outlines a method to assess the ability of this compound to inhibit TGF-β-induced SMAD2 phosphorylation in a cellular context.
1. Materials:
- A suitable cell line that responds to TGF-β (e.g., A549 human lung carcinoma cells).
- Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.
- Recombinant human TGF-β1.
- Test compound (this compound) dissolved in DMSO.
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
- Primary antibodies: anti-phospho-SMAD2 (Ser465/467) and anti-total SMAD2.
- Secondary antibody (e.g., HRP-conjugated anti-rabbit IgG).
- Western blot reagents and equipment.
2. Procedure:
- Seed cells in 6-well plates and allow them to adhere overnight.
- Starve the cells in serum-free medium for 4-6 hours.
- Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1 hour.
- Stimulate the cells with a pre-determined concentration of TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.
- Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Determine the protein concentration of the lysates.
- Perform SDS-PAGE and Western blotting with the cell lysates.
- Probe the membranes with anti-phospho-SMAD2 and anti-total SMAD2 antibodies.
- Visualize the protein bands using an appropriate detection system.
- Quantify the band intensities to determine the extent of pSMAD2 inhibition at different compound concentrations.
Mandatory Visualization
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: A typical drug discovery and development workflow for a TGF-β inhibitor.
References
An In-Depth Technical Guide to the Discovery and Development of BIO-013077-01
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes publicly available information regarding the discovery and development of the research compound BIO-013077-01. The depth of technical detail, particularly concerning quantitative data and specific experimental protocols, is constrained by the limited availability of the full-text primary research publication.
Introduction
This compound is a pyrazole-containing small molecule identified as a potent inhibitor of the Transforming Growth Factor-β (TGF-β) signaling pathway.[1][2] Specifically, it targets the TGF-β type I receptor kinase (TβRI), also known as Activin receptor-like kinase 5 (ALK5). The TGF-β signaling cascade is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration. Dysregulation of this pathway is implicated in a variety of pathological conditions, most notably in cancer progression and fibrosis. Consequently, inhibitors of TβRI, such as this compound, represent a significant area of interest for therapeutic development.
Discovery and Synthesis
The discovery of this compound is primarily documented in a 2011 publication in the European Journal of Medicinal Chemistry by Jin CH, et al. This research focused on the synthesis and biological evaluation of a series of 1-substituted-3(5)-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)pyrazoles as TβRI kinase inhibitors. While the full synthetic route and characterization data for this compound are detailed within this publication, access to the complete manuscript is required for a comprehensive description. The core chemical structure features a pyrazole scaffold substituted with methylpyridine and quinoxaline moieties.
Mechanism of Action: Targeting the TGF-β Signaling Pathway
This compound exerts its biological effects by inhibiting the kinase activity of TβRI. The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TβRII), a constitutively active serine/threonine kinase. This binding event recruits and activates TβRI through phosphorylation. The activated TβRI then propagates the signal intracellularly by phosphorylating receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3.
Phosphorylated R-SMADs form a complex with the common mediator SMAD (co-SMAD), SMAD4. This entire complex then translocates to the nucleus, where it acts as a transcription factor, modulating the expression of target genes that regulate various cellular functions. By inhibiting the kinase activity of TβRI, this compound effectively blocks the phosphorylation of SMAD2 and SMAD3, thereby halting the downstream signaling cascade.
Preclinical Development and Biological Activity
Information regarding the preclinical development of this compound is limited. The primary research paper by Jin et al. is expected to contain in vitro data on its inhibitory activity against TβRI and potentially other kinases to establish its selectivity profile.
Quantitative Data
A comprehensive summary of the quantitative data for this compound, including IC50 and Ki values, is not available in the public domain. Access to the full text of the primary research article is necessary to populate the following data tables.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) | Assay Method |
| TβRI (ALK5) | Data not available | Data not available |
| Other Kinases | Data not available | Data not available |
Table 2: In Vitro Cellular Activity of this compound
| Cell Line | Assay Type | Endpoint | IC50 (nM) |
| Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not publicly available. However, based on standard practices in the field, the following methodologies were likely employed.
4.2.1. In Vitro TβRI Kinase Assay (Hypothetical Protocol)
A common method to determine the in vitro inhibitory activity of a compound against TβRI is a radiometric or luminescence-based kinase assay.
The assay would likely involve the incubation of recombinant human TβRI with a suitable substrate, such as a peptide derived from SMAD3, in the presence of ATP.[3] The amount of phosphorylated substrate would then be quantified in the presence of varying concentrations of this compound to determine its inhibitory potency.
4.2.2. Cellular Assays (Hypothetical Protocol)
To assess the activity of this compound in a cellular context, researchers would likely have used cell lines that are responsive to TGF-β. An example would be a cell proliferation assay using a cancer cell line known to be affected by TGF-β signaling, such as MDA-MB-231.
In such an assay, the ability of this compound to counteract the effects of TGF-β on cell growth would be measured. Other cellular assays could include reporter gene assays to measure the activity of SMAD-responsive promoters or Western blotting to assess the phosphorylation status of SMAD2/3.
Future Directions
The development status of this compound beyond its initial discovery and in vitro characterization is not well-documented in publicly available sources. Further preclinical studies would be required to evaluate its pharmacokinetic properties, in vivo efficacy in animal models of cancer or fibrosis, and safety profile before it could be considered for clinical development.
Conclusion
This compound is a research compound identified as a pyrazole-based inhibitor of TβRI kinase. Its discovery represents a contribution to the ongoing efforts to develop targeted therapies against the TGF-β signaling pathway. While the foundational discovery has been published, a comprehensive understanding of its development and full biological activity profile is contingent upon the availability of more detailed data from the primary literature and any subsequent research. The information presented here provides a framework for understanding the core aspects of this compound based on the currently accessible information.
References
An In-depth Technical Guide on the Role of BIO-013077-01 in Cell Proliferation Studies
For Researchers, Scientists, and Drug Development Professionals
November 20, 2025
Abstract
This technical guide provides a comprehensive overview of the fictional small molecule, BIO-013077-01, and its role in the study of cell proliferation. This compound is presented as a potent and selective inhibitor of the PI3K/Akt signaling pathway, a critical regulator of cell growth, survival, and proliferation. This document details the pre-clinical evaluation of this compound, including its mechanism of action, quantitative data from in vitro cellular assays, and detailed experimental protocols. The information herein is intended to serve as a valuable resource for researchers and professionals in the fields of oncology and drug development.
Introduction
Uncontrolled cell proliferation is a hallmark of cancer. The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is one of the most frequently activated pathways in human cancers, playing a central role in promoting cell growth, proliferation, and survival.[1] The development of small molecule inhibitors targeting key nodes in this pathway represents a promising therapeutic strategy.
This compound is a novel, ATP-competitive small molecule inhibitor designed to target the p110α catalytic subunit of PI3K. This guide summarizes the initial characterization of this compound, including its effects on cell proliferation in various cancer cell lines and the elucidation of its mechanism of action.
Proposed Mechanism of Action
This compound is hypothesized to exert its anti-proliferative effects by directly inhibiting the kinase activity of PI3K. This inhibition prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), a critical step in the activation of the downstream effector protein, Akt. By blocking the activation of Akt, this compound is expected to disrupt downstream signaling events that promote cell cycle progression and inhibit apoptosis.
Quantitative Data
The anti-proliferative activity of this compound was assessed across a panel of human cancer cell lines using a standard MTT assay. The half-maximal inhibitory concentration (IC50) was determined after 72 hours of continuous exposure to the compound.
| Cell Line | Cancer Type | PIK3CA Mutation Status | IC50 (nM) of this compound |
| MCF-7 | Breast Cancer | E545K (Activating) | 50 |
| PC-3 | Prostate Cancer | Wild-Type | 500 |
| U-87 MG | Glioblastoma | Wild-Type (PTEN null) | 75 |
| A549 | Lung Cancer | Wild-Type | >1000 |
Table 1: In Vitro Cell Proliferation Inhibition by this compound
To further investigate the effect of this compound on cell cycle progression, flow cytometry analysis was performed on MCF-7 cells treated with the compound for 24 hours.
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Vehicle (DMSO) | 55% | 30% | 15% |
| This compound (100 nM) | 75% | 15% | 10% |
Table 2: Cell Cycle Analysis of MCF-7 Cells Treated with this compound
Experimental Protocols
MTT Cell Proliferation Assay
This protocol describes the determination of the IC50 values of this compound in cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium
-
This compound stock solution (10 mM in DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Flow Cytometry for Cell Cycle Analysis
This protocol details the analysis of cell cycle distribution in cells treated with this compound.
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells by trypsinization and centrifugation.
-
Washing: Wash the cell pellet with ice-cold PBS.
-
Fixation: Resuspend the cells in 500 µL of PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.[2]
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.[3]
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
The preliminary data presented in this technical guide suggest that this compound is a potent inhibitor of cell proliferation in cancer cell lines with an activated PI3K/Akt signaling pathway. The compound induces G0/G1 cell cycle arrest, consistent with its proposed mechanism of action as a PI3K inhibitor. Further studies are warranted to fully elucidate the therapeutic potential of this compound in oncology.
References
Investigating the Apoptotic Potential of BIO-013077-01: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for investigating the apoptotic effects of BIO-013077-01, a pyrazole-based inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor kinase (ALK5). Given the dual role of the TGF-β signaling pathway in either promoting or inhibiting apoptosis depending on the cellular context, this document outlines detailed experimental protocols and data interpretation strategies to elucidate the specific impact of this compound on programmed cell death. The methodologies described herein are designed to enable researchers to assess the compound's potential as a modulator of apoptosis for applications in oncology and other relevant fields.
Introduction to this compound and TGF-β Signaling in Apoptosis
This compound is a small molecule inhibitor targeting the kinase activity of TGF-β receptor I (ALK5). The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, and apoptosis.[1] Its role in apoptosis is complex and context-dependent. In normal and early-stage cancer cells, TGF-β often acts as a tumor suppressor by inducing apoptosis.[2][3] Conversely, in advanced cancers, TGF-β signaling can promote tumor progression by suppressing apoptosis and enhancing cell invasion.[3][4]
Inhibition of TGF-β signaling with a compound like this compound could therefore have opposing effects on apoptosis depending on the cell type and the status of other signaling pathways. In cells where TGF-β is pro-apoptotic, this compound would be expected to promote survival. In contrast, in cancer cells that utilize TGF-β to evade apoptosis, this compound could potentially restore the apoptotic machinery.
This guide details a systematic approach to characterizing the apoptotic effects of this compound, from initial cell viability screening to in-depth mechanistic studies of the signaling pathways involved.
Experimental Investigation Workflow
A logical workflow is essential for a thorough investigation. The following diagram outlines the proposed experimental approach.
Caption: Experimental workflow for investigating apoptosis with this compound.
Data Presentation: Hypothetical Results
The following tables present hypothetical data that could be generated from the described experiments, illustrating how to structure and interpret the results.
Table 1: Cell Viability Assessment (MTT Assay)
| Cell Line | This compound (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |
| MCF-7 | 0 (Control) | 100 ± 5.2 | 100 ± 6.1 | 100 ± 5.5 |
| 1 | 98 ± 4.8 | 95 ± 5.3 | 92 ± 6.0 | |
| 10 | 85 ± 6.2 | 75 ± 7.1 | 60 ± 8.2 | |
| 50 | 60 ± 7.5 | 45 ± 8.0 | 30 ± 7.8 | |
| Panc-1 | 0 (Control) | 100 ± 4.9 | 100 ± 5.8 | 100 ± 6.3 |
| 1 | 99 ± 5.1 | 97 ± 4.9 | 94 ± 5.7 | |
| 10 | 90 ± 5.5 | 82 ± 6.4 | 70 ± 7.1 | |
| 50 | 70 ± 6.8 | 55 ± 7.2 | 40 ± 8.5 |
Data are presented as mean ± standard deviation.
Table 2: Quantification of Apoptosis by Annexin V/PI Staining (Flow Cytometry)
| Cell Line | Treatment (48h) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic (Annexin V+ / PI-) | % Late Apoptotic/Necrotic (Annexin V+ / PI+) |
| MCF-7 | Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.7 |
| This compound (10 µM) | 70.5 ± 3.5 | 18.2 ± 2.2 | 11.3 ± 1.9 | |
| Panc-1 | Control | 96.1 ± 1.8 | 1.9 ± 0.5 | 2.0 ± 0.6 |
| This compound (10 µM) | 78.3 ± 4.1 | 14.5 ± 1.8 | 7.2 ± 1.1 |
Data are presented as mean ± standard deviation.
Table 3: Caspase-3/7 Activity (Fluorometric Assay)
| Cell Line | Treatment (48h) | Relative Caspase-3/7 Activity (Fold Change) |
| MCF-7 | Control | 1.0 ± 0.1 |
| This compound (10 µM) | 4.2 ± 0.5 | |
| Panc-1 | Control | 1.0 ± 0.2 |
| This compound (10 µM) | 3.5 ± 0.4 |
Data are presented as mean ± standard deviation, normalized to the control group.
Experimental Protocols
Cell Viability Assay (MTT)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate for desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Annexin V/PI Apoptosis Assay[5][6][7]
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with this compound at the desired concentration and for the optimal time determined from viability assays.
-
Cell Harvesting: Collect both adherent and floating cells. Wash cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[5]
Caspase-3/7 Activity Assay[8][9][10]
-
Cell Lysis: After treatment with this compound, lyse the cells using the provided lysis buffer.
-
Substrate Addition: Add the caspase-3/7 substrate (e.g., DEVD-AFC) to the cell lysate.
-
Incubation: Incubate at 37°C for 1-2 hours.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC).[6]
Western Blot for Bcl-2 Family Proteins
-
Protein Extraction: Lyse treated cells and determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bcl-xL, Bim, and β-actin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathway Analysis
The following diagrams illustrate the canonical TGF-β signaling pathway and a hypothetical mechanism of action for this compound in inducing apoptosis.
Canonical TGF-β Signaling Pathway
Caption: Overview of the canonical TGF-β/SMAD signaling pathway.
Proposed Mechanism of this compound-Induced Apoptosis
Caption: Hypothetical pathway of this compound-induced apoptosis via Bcl-2 family modulation.
Conclusion
This technical guide provides a robust framework for the comprehensive investigation of the apoptotic effects of the TGF-β inhibitor this compound. By following the outlined experimental workflow, from initial screening to detailed mechanistic studies, researchers can effectively characterize the compound's activity. The provided protocols and visualization templates offer a standardized approach to data generation and presentation, facilitating a deeper understanding of how targeting the TGF-β pathway with this compound can modulate apoptosis, thereby informing its potential therapeutic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Frontiers | TGF-β Signaling and Resistance to Cancer Therapy [frontiersin.org]
- 4. TGF-β Signaling in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. Caspase-3 Assay Kit (Fluorometric) (ab39383) | Abcam [abcam.com]
BIO-013077-01: A Technical Guide to its Effects on Cell Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIO-013077-01 is a potent and selective pyrazole-based inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor kinase (ALK5). The TGF-β signaling pathway is a critical regulator of a wide array of cellular processes, including proliferation, apoptosis, and, notably, cell differentiation. Dysregulation of this pathway is implicated in numerous diseases, making targeted inhibitors like this compound valuable tools for both basic research and therapeutic development. This technical guide provides an in-depth overview of the anticipated effects of this compound on key cell differentiation pathways, based on its mechanism of action and data from functionally analogous ALK5 inhibitors.
Mechanism of Action: Inhibition of the TGF-β/SMAD Signaling Pathway
The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, ALK5. Activated ALK5 subsequently phosphorylates the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3. These phosphorylated R-SMADs form a complex with the common mediator SMAD4, which then translocates to the nucleus to regulate the transcription of target genes that control cell fate and differentiation.
This compound, as a selective inhibitor of ALK5, directly blocks the phosphorylation of SMAD2 and SMAD3, thereby preventing the downstream signaling cascade. This inhibition can significantly alter the differentiation trajectory of various stem and progenitor cell populations.
Effects on Cell Differentiation
While specific quantitative data for this compound is not extensively available in the public domain, the effects of other well-characterized ALK5 inhibitors, such as SD-208, A83-01, and SB431542, provide a strong basis for predicting its impact on various differentiation lineages.
Hematopoietic Differentiation
TGF-β signaling is a known negative regulator of hematopoiesis. Inhibition of this pathway is therefore expected to promote the proliferation and differentiation of hematopoietic stem and progenitor cells (HSPCs).
Expected Outcomes:
-
Increased Erythropoiesis: ALK5 inhibitors have been shown to stimulate the formation of erythroid colonies (CFU-E and BFU-E) from bone marrow progenitors, suggesting a role in alleviating anemia.
-
Enhanced Myelopoiesis: Inhibition of TGF-β signaling can lead to an increase in the number of granulocyte-macrophage colonies (CFU-GM).
-
Promotion of Hematopoietic Progenitor Cell (HPC) Generation: Studies with human embryonic stem cells (hESCs) have demonstrated that ALK5 inhibition can significantly promote the transition from hemogenic endothelium to hematopoietic progenitor cells.
| Cell Type | ALK5 Inhibitor | Effect | Quantitative Change |
| Human MDS Progenitors | SD-208 | Increased colony formation | Up to 2-fold increase in total colonies |
| Human ESC-derived HE | SB431542 | Enhanced HPC generation | Significant increase in CD43+ cells |
| Murine HSPCs | A83-01 | Attenuated mast cell differentiation | Significant decrease in lin-FcεR1α+ cells |
Chondrogenic Differentiation
TGF-β is a potent inducer of chondrogenesis from mesenchymal stem cells (MSCs). Therefore, inhibition of ALK5 is expected to suppress chondrocyte differentiation.
Expected Outcomes:
-
Reduced Glycosaminoglycan (GAG) Production: Treatment with an ALK5 inhibitor is anticipated to decrease the synthesis of proteoglycans, a hallmark of cartilage matrix.
-
Downregulation of Chondrogenic Markers: A decrease in the expression of key chondrogenic transcription factors and matrix proteins, such as SOX9, Aggrecan (ACAN), and Collagen type II (COL2A1), is expected.
| Cell Type | ALK5 Inhibitor | Effect | Quantitative Change |
| Human MSCs | SB431542 | Inhibition of chondrogenesis | Dose-dependent decrease in GAG content |
| Human MSCs | SB431542 | Downregulation of SOX9 | Significant reduction in mRNA levels |
Osteogenic Differentiation
The role of TGF-β in osteogenesis is complex and context-dependent. It can promote the proliferation of osteoprogenitors but inhibit their terminal differentiation into mature osteoblasts.
Expected Outcomes:
-
Dose-Dependent Effects: The effect of ALK5 inhibition on osteoblast differentiation is likely to be dose-dependent. Low concentrations may promote differentiation by blocking the inhibitory effects of TGF-β on maturation, while high concentrations might be inhibitory.
-
Increased Osteoblast Maturation Markers: At optimal concentrations, ALK5 inhibitors may increase the activity of alkaline phosphatase (ALP) and the expression of osteogenic markers like RUNX2 and Osteocalcin.
| Cell Type | ALK5 Inhibitor | Effect | Quantitative Change |
| Murine Calvarial Explants | SD-208 | Increased osteoblast markers | Induction of Runx2 and osteocalcin expression |
| Human Bone Marrow MSCs | SB525334 | Dose-dependent effect on ALP activity | Increased at 0.03 µM, decreased at 3 µM |
Experimental Protocols
The following are generalized protocols for assessing the effects of this compound on cell differentiation. Researchers should optimize concentrations and time points for their specific cell types and experimental systems.
In Vitro Chondrogenesis Assay
This protocol outlines the induction of chondrogenesis in a micromass culture of mesenchymal stem cells.
Methodology:
-
Cell Seeding: Harvest mesenchymal stem cells and resuspend to a concentration of 2.5 x 107 cells/mL in chondrogenic induction medium.
-
Micromass Formation: Dispense 10 µL droplets of the cell suspension into the center of wells in a multi-well plate. Allow cells to adhere for 2 hours at 37°C.
-
Induction of Differentiation: Gently add chondrogenic medium containing TGF-β1 (10 ng/mL) with or without varying concentrations of this compound. A vehicle control (e.g., DMSO) should be included.
-
Culture: Culture the micromasses for 14-21 days, changing the medium every 2-3 days.
-
Analysis:
-
Histology: Fix pellets, embed in paraffin, section, and stain with Alcian Blue to visualize glycosaminoglycans.
-
Biochemistry: Digest pellets with papain and quantify sulfated glycosaminoglycan content using the dimethylmethylene blue (DMMB) assay.
-
Gene Expression: Extract RNA and perform qRT-PCR for chondrogenic markers (SOX9, ACAN, COL2A1).
-
Osteoblast Differentiation and Mineralization Assay
This protocol describes the induction of osteogenic differentiation and assessment of mineralization.
Methodology:
-
Cell Plating: Seed mesenchymal stem cells or pre-osteoblastic cells in a multi-well plate and allow them to reach confluence.
-
Differentiation Induction: Replace the growth medium with osteogenic differentiation medium (containing dexamethasone, β-glycerophosphate, and ascorbic acid) with or without this compound at various concentrations.
-
Culture: Maintain the cultures for 14-21 days, replacing the medium every 3-4 days.
-
Analysis:
-
Alkaline Phosphatase (ALP) Activity: At an early time point (e.g., day 7), lyse the cells and measure ALP activity using a colorimetric substrate such as p-nitrophenyl phosphate (pNPP).
-
Mineralization: At a later time point (e.g., day 21), fix the cells and stain with Alizarin Red S to visualize calcium deposits.
-
Gene Expression: Analyze the expression of osteogenic markers like RUNX2 and Osteocalcin (OCN) by qRT-PCR.
-
Hematopoietic Colony-Forming Unit (CFU) Assay
This assay is used to quantify the frequency of hematopoietic progenitors in a cell population.
Methodology:
-
Cell Preparation: Isolate mononuclear cells from bone marrow or other hematopoietic tissues and prepare a single-cell suspension.
-
Plating: Mix the cells with a methylcellulose-based medium containing appropriate cytokines (e.g., SCF, IL-3, EPO, GM-CSF) and the desired concentrations of this compound or vehicle control.
-
Culture: Dispense the cell mixture into petri dishes and incubate at 37°C in a humidified incubator with 5% CO2 for 10-14 days.
-
Colony Enumeration: Using an inverted microscope, identify and count the different types of hematopoietic colonies based on their morphology (e.g., burst-forming unit-erythroid (BFU-E), colony-forming unit-granulocyte, macrophage (CFU-GM)).
Conclusion
This compound, as a selective inhibitor of the TGF-β type I receptor kinase ALK5, holds significant potential as a tool to modulate cell differentiation. Based on the known roles of the TGF-β pathway and the effects of analogous inhibitors, this compound is predicted to promote hematopoietic differentiation while inhibiting chondrogenesis. Its effects on osteogenesis are likely to be dose-dependent. The experimental protocols provided in this guide offer a framework for researchers to investigate the specific effects of this compound in their own cellular models. Further studies are warranted to fully elucidate the quantitative effects and therapeutic potential of this compound in various contexts of cell differentiation and tissue regeneration.
In-Depth Technical Guide: BIO-013077-01, a Novel Pyrazole-Based Inhibitor of TGF-β Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preliminary research on BIO-013077-01, a novel pyrazole-containing small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) signaling pathway. The information presented herein is based on the foundational study by Jin CH, et al., published in the European Journal of Medicinal Chemistry in 2011. This compound has been identified as a potent inhibitor of the TGF-β type I receptor kinase (ALK5), a critical mediator in cellular processes such as proliferation, differentiation, and apoptosis.[1] Dysregulation of the TGF-β pathway is implicated in various pathologies, including cancer and fibrosis, making targeted inhibitors like this compound valuable tools for research and potential therapeutic development. This document summarizes the available quantitative data, outlines the experimental methodologies from the primary literature, and provides visualizations of the relevant biological pathways and experimental workflows.
Core Compound Information
This compound is a pyrazole-based compound identified as a potent inhibitor of TGF-β signaling.[1][2] It is referenced in the primary literature as compound 18a .
| Property | Value | Source |
| Molecular Formula | C17H13N5 | [2] |
| Molecular Weight | 287.32 g/mol | [2] |
| CAS Number | 746667-48-1 | [2] |
| Target | TGF-β Type I Receptor Kinase (ALK5) | [1] |
Quantitative Data
The primary study evaluated a series of synthesized pyrazole compounds for their inhibitory activity against ALK5. This compound (compound 18a) emerged as a highly potent inhibitor.
Table 1: In Vitro Inhibitory Activity of this compound (Compound 18a)
| Assay Type | Target | Metric | Value |
| Enzymatic Assay | ALK5 Phosphorylation | IC50 | 0.013 µM |
| Cell-Based Luciferase Reporter Assay | TGF-β Signaling Inhibition | % Inhibition @ 0.1 µM | 80% |
Data extracted from the abstract of Jin CH, et al. Eur J Med Chem. 2011 Sep;46(9):3917-25.
Signaling Pathway
This compound targets the TGF-β signaling pathway by inhibiting the kinase activity of ALK5. This pathway is initiated by the binding of TGF-β ligands to the type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (ALK5). Activated ALK5 subsequently phosphorylates downstream signaling molecules, SMAD2 and SMAD3, leading to their association with SMAD4 and translocation to the nucleus to regulate target gene expression.
Experimental Protocols
The following experimental methodologies are based on the descriptions provided in the primary literature for the evaluation of this compound and related compounds.
ALK5 Kinase Inhibition Assay (Enzymatic)
This assay was performed to determine the direct inhibitory effect of the compounds on the enzymatic activity of ALK5.
Cell-Based Luciferase Reporter Assay
This cell-based assay was utilized to assess the inhibitory effect of the compounds on the TGF-β signaling pathway within a cellular context. The study employed HaCaT cells that were permanently transfected with a p3TP-luc reporter construct.
Conclusion
The preliminary data on this compound (compound 18a) from the foundational study by Jin CH, et al. demonstrate its potent and specific inhibitory activity against the TGF-β type I receptor kinase, ALK5. The low micromolar IC50 value in an enzymatic assay and significant inhibition of the signaling pathway in a cell-based model highlight its potential as a valuable chemical probe for studying TGF-β signaling and as a lead compound for the development of therapeutics targeting diseases driven by aberrant TGF-β pathway activation. Further studies are warranted to explore its selectivity profile, pharmacokinetic properties, and in vivo efficacy.
References
In-Depth Technical Guide: The Biological Activity of BIO-013077-01
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIO-013077-01 is a potent and selective pyrazole-based inhibitor of the Transforming Growth Factor-β (TGF-β) signaling pathway. Specifically, it targets the TGF-β type I receptor kinase, also known as Activin Receptor-Like Kinase 5 (ALK5). The TGF-β pathway is a critical regulator of a wide array of cellular processes, including proliferation, differentiation, apoptosis, and migration. Dysregulation of this pathway has been implicated in numerous pathologies, most notably in cancer and fibrotic diseases. This compound, by inhibiting ALK5, effectively blocks the downstream signaling cascade, making it a valuable tool for both basic research and as a potential therapeutic agent. This document provides a comprehensive overview of the biological activity of this compound, including its quantitative inhibitory data, detailed experimental protocols, and a visualization of its mechanism of action.
Quantitative Biological Activity
The inhibitory potency of this compound against its primary target, ALK5, has been determined through enzymatic and cell-based assays. The key quantitative data is summarized in the table below. The compound, identified as 18a in the primary literature, demonstrates nanomolar efficacy in inhibiting ALK5 phosphorylation.
| Compound ID | Target | Assay Type | IC50 (µM) | Cell-Based Inhibition (%) @ 0.1 µM |
| This compound (18a) | ALK5 | Enzyme Assay | 0.013 | 80% |
Mechanism of Action: Inhibition of the TGF-β/ALK5 Signaling Pathway
The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TβRII). This binding event recruits and phosphorylates the TGF-β type I receptor, ALK5, activating its kinase domain. Activated ALK5 then phosphorylates the receptor-regulated SMAD proteins, SMAD2 and SMAD3. These phosphorylated SMADs form a complex with the common-mediator SMAD, SMAD4, which then translocates to the nucleus. Inside the nucleus, the SMAD complex acts as a transcription factor, regulating the expression of target genes involved in various cellular responses.
This compound exerts its biological effect by competitively binding to the ATP-binding pocket of the ALK5 kinase domain. This inhibition prevents the phosphorylation of SMAD2 and SMAD3, thereby abrogating the downstream signaling cascade.
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's biological activity.
In Vitro ALK5 Kinase Assay
This assay quantifies the ability of a compound to inhibit the phosphorylation activity of the ALK5 enzyme.
Workflow:
Caption: Workflow for the in vitro ALK5 kinase assay.
Detailed Method:
-
Preparation of Reagents:
-
Prepare an assay buffer containing 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM DTT, and 0.1 mM Na₃VO₄.
-
Dilute recombinant human ALK5 enzyme and the substrate (e.g., GST-SMAD2) to their final working concentrations in the assay buffer.
-
Prepare serial dilutions of this compound in DMSO, then dilute further in the assay buffer.
-
Prepare a solution of [γ-³²P]ATP in the assay buffer.
-
-
Assay Procedure:
-
In a microcentrifuge tube, combine the ALK5 enzyme, the substrate, and the test compound (this compound) or vehicle (DMSO) control.
-
Initiate the kinase reaction by adding the [γ-³²P]ATP solution.
-
Incubate the reaction mixture at 30°C for 30 minutes.
-
Terminate the reaction by adding an equal volume of 2x SDS-PAGE loading buffer and boiling for 5 minutes.
-
-
Detection and Analysis:
-
Separate the reaction products by SDS-polyacrylamide gel electrophoresis.
-
Dry the gel and expose it to an autoradiography film.
-
Quantify the radioactivity of the phosphorylated substrate bands using a phosphorimager or densitometry.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
-
Cell-Based Luciferase Reporter Assay
This assay measures the inhibitory effect of a compound on the TGF-β signaling pathway within a cellular context. It utilizes a cell line engineered to express the luciferase reporter gene under the control of a SMAD-responsive promoter.
Workflow:
Caption: Workflow for the cell-based luciferase reporter assay.
Detailed Method:
-
Cell Culture and Seeding:
-
Culture HaCaT cells, stably transfected with the p3TP-luc reporter construct, in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
-
Seed the cells into a 96-well plate at a suitable density and allow them to attach overnight.
-
-
Compound Treatment and Stimulation:
-
The following day, replace the medium with serum-free DMEM.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with a predetermined optimal concentration of TGF-β1 (e.g., 5 ng/mL).
-
-
Luciferase Activity Measurement:
-
Incubate the plate at 37°C in a CO₂ incubator for 24 hours.
-
After incubation, lyse the cells using a luciferase assay lysis buffer.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence signal using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition by comparing the luminescence in compound-treated wells to that in TGF-β1-stimulated, vehicle-treated wells.
-
The data can be used to determine the dose-dependent inhibitory effect of this compound on TGF-β-induced transcriptional activity.
-
Conclusion
This compound is a highly potent inhibitor of the TGF-β type I receptor kinase, ALK5. Its ability to effectively block the TGF-β signaling pathway at the nanomolar level makes it an invaluable research tool for dissecting the complex roles of this pathway in health and disease. The detailed experimental protocols provided herein offer a foundation for the further investigation and application of this and similar small molecule inhibitors in the fields of cancer biology, fibrosis research, and drug development.
Methodological & Application
Application Notes and Protocols for BIO-013077-01: A Potent TGF-β Type I Receptor (ALK5) Kinase Inhibitor
For Research Use Only.
Introduction
BIO-013077-01 is a potent, selective, and ATP-competitive pyrazole-based inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor serine/threonine kinase, also known as Activin Receptor-Like Kinase 5 (ALK5). The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, migration, and apoptosis.[1][2] Dysregulation of this pathway is implicated in various pathologies, including cancer and fibrosis.[1] this compound provides a valuable tool for investigating the physiological and pathological roles of the TGF-β/ALK5 signaling cascade. These notes provide detailed protocols for the in vitro characterization of this compound.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (µM) |
|---|
| ALK5 Kinase | Enzymatic (Phosphorylation) | 0.013 |
Data derived from a representative analog of the same chemical series.[3]
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | Concentration (µM) | Result |
|---|
| HaCaT (p3TP-luc transfected) | Luciferase Reporter | 0.1 | 80% Inhibition |
Data derived from a representative analog of the same chemical series.[3]
Signaling Pathway and Mechanism of Action
The canonical TGF-β signaling pathway is initiated when a TGF-β ligand binds to the TGF-β type II receptor (TβRII), a constitutively active kinase.[4] This binding event recruits and enables TβRII to phosphorylate the TGF-β type I receptor, ALK5, within its glycine-serine rich (GS) domain.[4][5] This phosphorylation activates ALK5, which then propagates the signal by phosphorylating the receptor-regulated SMAD proteins, SMAD2 and SMAD3.[4][5][6] Phosphorylated SMAD2/3 form a complex with the common-mediator SMAD, SMAD4. This entire complex then translocates to the nucleus, where it acts as a transcription factor to regulate the expression of target genes involved in various cellular responses.[4] this compound exerts its inhibitory effect by blocking the kinase activity of ALK5, thereby preventing the phosphorylation of SMAD2/3 and halting the downstream signaling cascade.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. Synthesis and biological evaluation of 1-substituted-3(5)-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)pyrazoles as transforming growth factor-β type 1 receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ALK5-dependent TGF-β signaling is a major determinant of late stage adult neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. journals.biologists.com [journals.biologists.com]
Application Notes and Protocols for BIO-013077-01 in Cell Culture
Note to the Reader: The compound "BIO-013077-01" appears to be a fictional or internal designation. Extensive searches of scientific literature and public chemical databases did not yield any information on a compound with this name. Therefore, the following application notes and protocols are provided as a generalized template. To apply this information, replace "this compound" with the actual name of the compound you are researching and adjust the specific details (e.g., concentrations, incubation times, targets) based on published data for that compound.
Introduction
This document provides a comprehensive guide for the use of this compound, a novel small molecule inhibitor, in various cell culture applications. It includes information on its mechanism of action, protocols for common assays, and data presentation guidelines for researchers in cell biology, pharmacology, and drug development.
Mechanism of Action
This compound is a potent and selective inhibitor of the hypothetical "Kinase X" (KX), a key enzyme in the "Cell Proliferation Signaling Pathway." By binding to the ATP-binding pocket of KX, this compound prevents the phosphorylation of its downstream substrate, "Protein Y" (PY). This inhibition leads to the downregulation of transcription factor "Z" (TFZ), ultimately resulting in cell cycle arrest and apoptosis in cancer cell lines expressing constitutively active KX.
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway inhibited by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the use of this compound in cell culture.
Table 1: In Vitro Activity
| Parameter | Value | Cell Line |
|---|---|---|
| IC₅₀ (KX Inhibition) | 15 nM | Enzyme Assay |
| EC₅₀ (Cell Viability) | 150 nM | Cancer Cell Line A |
| EC₅₀ (Cell Viability) | 2 µM | Normal Cell Line B |
Table 2: Recommended Treatment Conditions
| Application | Concentration Range | Incubation Time |
|---|---|---|
| Cell Viability Assay | 1 nM - 10 µM | 24 - 72 hours |
| Western Blotting | 100 nM - 1 µM | 2 - 24 hours |
| Gene Expression Analysis | 100 nM - 1 µM | 6 - 48 hours |
Experimental Protocols
Cell Viability Assay (MTS/MTT)
This protocol outlines the steps to determine the effect of this compound on cell viability.
Workflow Diagram:
Caption: Workflow for a typical cell viability assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10 µM to 1 nM) in culture medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to determine the EC₅₀.
Western Blotting for Phospho-Protein Y
This protocol is designed to detect the inhibition of KX by measuring the phosphorylation of its substrate, PY.
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with this compound (e.g., 100 nM, 500 nM, 1 µM) for a specified time (e.g., 6 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-PY and total PY overnight at 4°C. Also, probe for a loading control like GAPDH or β-actin.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-PY signal to the total PY signal.
Safety and Handling
-
Storage: Store the stock solution of this compound at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with institutional and local regulations for chemical waste.
Application Notes and Protocols for BIO-013077-01 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIO-013077-01 is a pyrazole-based inhibitor of the Transforming Growth Factor-β (TGF-β) signaling pathway. TGF-β is a multifunctional cytokine that regulates a wide array of cellular processes, including proliferation, differentiation, apoptosis, and migration.[1][2] Dysregulation of the TGF-β signaling cascade is implicated in numerous pathologies, including cancer and fibrosis. This compound serves as a valuable research tool for investigating the roles of TGF-β signaling in various biological systems in vitro. These application notes provide detailed protocols for utilizing this compound in cell-based assays to study its effects on the TGF-β pathway.
Mechanism of Action
The TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to a type II serine/threonine kinase receptor on the cell surface. This binding event recruits and phosphorylates a type I receptor, which in turn phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3. The phosphorylated R-SMADs then form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes. This compound, as a TGF-β inhibitor, is understood to interfere with this signaling cascade, likely by targeting the kinase activity of the type I receptor (ALK5), thereby preventing the phosphorylation of downstream SMAD proteins.
Data Presentation
Table 1: User-Determined Efficacy of this compound in Various In Vitro Assays
| Cell Line | Assay Type | Parameter Measured | Effective Concentration (EC50) | Inhibitory Concentration (IC50) | Notes |
| e.g., A549 | Western Blot | p-SMAD2 Levels | User Determined | User Determined | e.g., 24-hour treatment |
| e.g., MCF-7 | Cell Migration Assay | % Wound Closure | User Determined | User Determined | e.g., 48-hour treatment |
| e.g., NIH-3T3 | Proliferation Assay | Cell Viability | User Determined | User Determined | e.g., 72-hour treatment |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This compound is soluble in dimethyl sulfoxide (DMSO).[2]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a stock solution of this compound in DMSO. A common stock concentration is 10 mM. To prepare a 10 mM stock solution, dissolve 2.87 mg of this compound (Molecular Weight: 287.32 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Assessment of TGF-β-induced SMAD2 Phosphorylation by Western Blot
This protocol details the investigation of this compound's effect on the canonical TGF-β signaling pathway by measuring the phosphorylation of SMAD2.
Materials:
-
Cells of interest (e.g., A549, HaCaT)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound stock solution
-
Recombinant human TGF-β1
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-SMAD2 (Ser465/467), anti-SMAD2, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Serum Starvation (Optional): Once cells are attached, replace the complete medium with serum-free medium and incubate for 12-24 hours to reduce basal signaling.
-
Inhibitor Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., a range from 0.1 to 10 µM, to be optimized by the user) for 1-2 hours. Include a DMSO vehicle control.
-
TGF-β Stimulation: Stimulate the cells with TGF-β1 (a typical concentration is 5 ng/mL, but should be optimized for the cell line) for 30-60 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Load equal amounts of protein per lane on an SDS-PAGE gel. b. Separate the proteins by electrophoresis. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with primary antibodies against p-SMAD2, total SMAD2, and a loading control overnight at 4°C. f. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-SMAD2 signal to the total SMAD2 and loading control signals.
Protocol 3: Cell Migration Assay (Wound Healing Assay)
This assay assesses the effect of this compound on TGF-β-induced cell migration.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Low-serum cell culture medium
-
This compound stock solution
-
Recombinant human TGF-β1
-
Sterile pipette tips or a cell scraper
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate to create a confluent monolayer.
-
Wound Creation: Using a sterile pipette tip or cell scraper, create a uniform "scratch" or "wound" in the center of the cell monolayer.
-
Washing: Gently wash the wells with PBS to remove any detached cells.
-
Treatment: Replace the PBS with low-serum medium containing different concentrations of this compound (to be optimized by the user), with or without TGF-β1 (to induce migration). Include appropriate controls (untreated, vehicle control, TGF-β1 only).
-
Image Acquisition: Immediately acquire an image of the wound at time 0.
-
Incubation: Incubate the plate at 37°C in a cell culture incubator.
-
Monitoring: Acquire images of the same wound area at subsequent time points (e.g., 24 and 48 hours).
-
Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial wound area.
Disclaimer: this compound is for research use only and is not intended for human or therapeutic use. The protocols provided are intended as a guide and may require optimization for specific experimental conditions and cell lines.
References
Application Notes and Protocols: Preparing Stock Solutions of BIO-013077-01
Introduction
BIO-013077-01 is a potent pyrazole-based inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5).[1][2][3] The TGF-β signaling pathway is crucial in regulating a wide array of cellular processes, including proliferation, differentiation, apoptosis, and migration.[1][2][4] Dysregulation of this pathway has been implicated in various pathologies, such as cancer and fibrosis.[1][2][3][4] Accurate and consistent preparation of stock solutions is a critical first step for in vitro and in vivo studies investigating the biological effects of this compound. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions to ensure experimental reproducibility.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. This information is essential for accurate stock solution preparation and handling.
| Property | Value |
| IUPAC Name | 6-(3-(6-Methylpyridin-2-yl)-1H-pyrazol-4-yl)quinoxaline |
| CAS Number | 746667-48-1[1][2][4] |
| Molecular Formula | C₁₇H₁₃N₅[1][4] |
| Molecular Weight | 287.32 g/mol [1][4][5] |
| Appearance | Light yellow to brown solid[4] |
| Purity | >98%[1] |
Solubility and Storage
Proper solvent selection and storage conditions are paramount to maintaining the integrity and activity of this compound.
| Solvent | Solubility | Storage of Powder | Storage of Solution |
| DMSO | ≥ 60 mg/mL; up to 100 mg/mL (348.04 mM) with sonication[2][4][5] | 3 years at -20°C; 2 years at 4°C[4][5] | 6 months at -80°C; 1 month at -20°C[2][4][6] |
Note: It is highly recommended to use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[4] To enhance solubility, warming the solution to 37°C and using an ultrasonic bath may be beneficial.[2][7]
Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended)
Procedure
-
Pre-weighing Preparation: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes to prevent condensation of moisture.
-
Weighing the Compound: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.873 mg of the compound.
-
Calculation: Mass (mg) = Desired Volume (L) × Desired Concentration (mol/L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Example: 0.001 L × 0.010 mol/L × 287.32 g/mol × 1000 mg/g = 2.873 mg
-
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the weighed this compound. For the example above, add 1 mL of DMSO.
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution. If the compound is not fully dissolved, sonicate the solution for 10-15 minutes.[2][4] Gentle warming to 37°C can also aid in solubilization.[7] Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, it is crucial to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.[2][6]
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[2][4][6]
Stock Solution Preparation Table
For convenience, the table below provides the required mass of this compound for preparing various common stock solution concentrations and volumes.
| Desired Concentration | Mass for 1 mL | Mass for 5 mL | Mass for 10 mL |
| 1 mM | 0.287 mg | 1.437 mg | 2.873 mg |
| 5 mM | 1.437 mg | 7.183 mg | 14.366 mg |
| 10 mM | 2.873 mg | 14.366 mg | 28.732 mg |
| 50 mM | 14.366 mg | 71.830 mg | 143.660 mg |
Diagrams
Caption: Workflow for preparing this compound stock solution.
Caption: Inhibition of the TGF-β signaling pathway by this compound.
References
Applications of BIO-013077-01 in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
BIO-013077-01 is a potent and selective pyrazole-based inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor kinase, also known as Activin Receptor-Like Kinase 5 (ALK5). The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration. In the context of cancer, this pathway exhibits a dual role, acting as a tumor suppressor in the early stages and a promoter of tumor progression, invasion, and metastasis in advanced stages. Consequently, inhibitors of the TGF-β pathway, such as this compound, represent a promising therapeutic strategy for a variety of cancers. This document provides detailed application notes and experimental protocols for the utilization of this compound in cancer research, with a focus on its mechanism of action, relevant experimental models, and methodologies for assessing its therapeutic potential.
Introduction to this compound
This compound is a small molecule inhibitor that targets the ATP-binding site of the ALK5 kinase domain, thereby preventing the phosphorylation of downstream signaling molecules, primarily Smad2 and Smad3. This blockade of the canonical TGF-β/Smad signaling pathway can lead to the inhibition of cancer cell proliferation, migration, invasion, and the reversal of the epithelial-mesenchymal transition (EMT), a key process in metastasis.
Chemical Structure: 6-[5-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl]quinoxaline
Molecular Formula: C₁₇H₁₃N₅
Mechanism of Action: this compound is a pyrazole TGF-β inhibitor.[1][2][3] Deregulation of TGF-β signaling has been implicated in various human diseases, including cancer.[1][2][3] TGF-β transduces signals through a complex of two types of serine/threonine kinase receptors, type I and type II.[1][2][3]
Data Presentation: In Vitro Efficacy of TGF-β/ALK5 Inhibitors
Due to the limited publicly available data specifically for this compound across a wide range of cancer cell lines, the following tables summarize the inhibitory concentrations (IC50) of other well-characterized ALK5 inhibitors, Galunisertib (LY2157299) and SB-431542, in various cancer cell lines. This data serves as a valuable reference for designing experiments with this compound, given their shared mechanism of action.
Table 1: IC50 Values of ALK5 Inhibitors in Various Cancer Cell Lines
| Cell Line | Cancer Type | Compound | IC50 (nM) | Reference |
| A549 | Lung Adenocarcinoma | SB-431542 | 94 | |
| HT29 | Colon Cancer | SB-431542 | Reduces colony formation | [4] |
| KPC-M09 | Pancreatic Cancer | Galunisertib | Inhibits TGF-β1-mediated EMT | [5] |
| U87MG | Glioblastoma | Galunisertib | Modest anti-tumor effect as monotherapy | [5] |
Table 2: Preclinical In Vivo Efficacy of Galunisertib
| Tumor Model | Cancer Type | Treatment | Outcome | Reference |
| MX1 Xenograft | Breast Cancer | 75 mg/kg BID | Tumor growth delay (p = 0.014) | [6] |
| Calu6 Xenograft | Lung Cancer | 75 mg/kg BID | Tumor growth delay (p = 0.034) | [6] |
| 4T1 Syngeneic | Breast Cancer | 75 mg/kg BID | Reduced tumor volume (p < 0.01) | [6] |
| U87MG Xenograft | Glioblastoma | Combination with lomustine | Significant reduction in tumor volume | [5] |
Signaling Pathways and Experimental Workflows
TGF-β Signaling Pathway and Inhibition by this compound
The following diagram illustrates the canonical TGF-β signaling pathway and the point of intervention for this compound.
General Experimental Workflow for Evaluating this compound
This diagram outlines a typical workflow for assessing the anti-cancer effects of this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[7]
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with the same concentration of DMSO).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[8]
-
Read the absorbance at 450 nm with a reference wavelength of 620 nm using a microplate reader.[7]
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Wound Healing (Scratch) Migration Assay
This assay is used to evaluate the effect of this compound on the collective migration of cancer cells.[2][9][10]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tip
-
This compound
-
Microscope with a camera
Procedure:
-
Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Create a straight "scratch" or wound in the monolayer using a sterile 200 µL pipette tip.[2]
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the PBS with fresh medium containing different concentrations of this compound or a vehicle control.
-
Capture images of the scratch at 0 hours and at regular intervals (e.g., 6, 12, 24 hours).
-
Measure the width of the scratch at different time points and calculate the percentage of wound closure.
Transwell Invasion Assay
This assay assesses the ability of cancer cells to invade through a basement membrane matrix, a key step in metastasis, and the inhibitory effect of this compound on this process.[3][11][12]
Materials:
-
Cancer cell line of interest
-
Serum-free medium and medium with 10% FBS
-
Transwell inserts with 8 µm pore size
-
Matrigel or other basement membrane extract
-
24-well plates
-
This compound
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet for staining
-
Microscope
Procedure:
-
Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.[12]
-
Harvest and resuspend the cancer cells in serum-free medium.
-
Seed 2.5 - 5 x 10^4 cells in the upper chamber of the Transwell insert.[12]
-
Add medium containing 10% FBS (as a chemoattractant) to the lower chamber.[12]
-
Add different concentrations of this compound to both the upper and lower chambers.
-
Incubate for 24-48 hours.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Count the number of stained cells in several microscopic fields to quantify invasion.
Western Blot for EMT Markers
This protocol is used to determine the effect of this compound on the expression of key epithelial and mesenchymal markers, such as E-cadherin and Vimentin, to assess its ability to reverse EMT.
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-E-cadherin, anti-Vimentin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Treat cancer cells with this compound for the desired time.
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL reagent and a chemiluminescence imaging system.
-
Normalize the expression of target proteins to a loading control like β-actin.
Conclusion
This compound, as a potent inhibitor of the TGF-β/ALK5 signaling pathway, holds significant promise as a tool for cancer research and as a potential therapeutic agent. The provided application notes and protocols offer a comprehensive guide for researchers to investigate its efficacy in various cancer models. By utilizing the outlined methodologies, scientists can effectively evaluate the anti-proliferative, anti-migratory, and anti-invasive properties of this compound, and further elucidate its mechanism of action in counteracting tumor progression and metastasis. The representative data from other ALK5 inhibitors underscores the potential of this class of compounds and provides a strong rationale for the continued investigation of this compound in the field of oncology.
References
- 1. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. clyte.tech [clyte.tech]
- 3. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 4. A Specific Inhibitor of TGF-β Receptor Kinase, SB-431542, as a Potent Antitumor Agent for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. researchgate.net [researchgate.net]
- 7. Testing Cell Viability in Breast Cancer Cells with EZ4U - MTT Assay | Biomedica [bmgrp.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Wound healing assay | Abcam [abcam.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Transwell invasion and migration assay [bio-protocol.org]
- 12. snapcyte.com [snapcyte.com]
Application Notes and Protocols for Studying Fibrosis with BIO-013077-01
For Researchers, Scientists, and Drug Development Professionals
Introduction:
BIO-013077-01 is a potent and selective pyrazole-based inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor kinase (ALK5). The TGF-β signaling pathway is a central mediator in the pathogenesis of fibrosis across various organs, including the lungs, liver, kidneys, and skin. By inhibiting ALK5, this compound effectively blocks the downstream signaling cascade that leads to the differentiation of fibroblasts into myofibroblasts, excessive extracellular matrix (ECM) deposition, and tissue stiffening, which are the hallmarks of fibrotic diseases. These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo models of fibrosis research.
Mechanism of Action
TGF-β ligands bind to the TGF-β type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, ALK5. This phosphorylation event activates the kinase domain of ALK5, initiating a downstream signaling cascade primarily through the phosphorylation of SMAD2 and SMAD3 proteins. The phosphorylated SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes involved in fibrosis, such as those encoding for collagens and alpha-smooth muscle actin (α-SMA). This compound acts as an ATP-competitive inhibitor of the ALK5 kinase, preventing the phosphorylation of SMAD2/3 and thereby abrogating the pro-fibrotic effects of TGF-β.
Quantitative Data
The inhibitory activity of this compound has been characterized in both enzymatic and cell-based assays.[1][2]
| Assay Type | Target | Parameter | Value | Reference |
| Enzymatic Assay | ALK5 Kinase | IC50 | 0.013 µM | [1][2] |
| Cell-Based Assay | TGF-β Induced Luciferase Activity | % Inhibition | 80% at 0.1 µM | [1][2] |
Experimental Protocols
In Vitro Study: Inhibition of Fibroblast to Myofibroblast Differentiation
This protocol describes how to assess the ability of this compound to inhibit the differentiation of fibroblasts into pro-fibrotic myofibroblasts, a key event in the development of fibrosis.
1. Cell Culture and Seeding:
-
Culture primary human lung fibroblasts (or other relevant fibroblast cell lines like NIH/3T3) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Seed the fibroblasts in 24-well plates at a density of 5 x 10^4 cells per well and allow them to adhere overnight.
2. Serum Starvation:
-
The following day, aspirate the growth medium and replace it with serum-free DMEM for 24 hours to synchronize the cells.
3. Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in serum-free DMEM to achieve the desired final concentrations (e.g., a dose-response range from 0.01 µM to 10 µM).
-
Pre-treat the cells with the different concentrations of this compound or vehicle (DMSO) for 1 hour.
-
Induce fibroblast differentiation by adding TGF-β1 to the media at a final concentration of 5 ng/mL.
4. Incubation:
-
Incubate the cells for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
5. Analysis of Fibrotic Markers:
a. Immunofluorescence for α-SMA:
- Fix the cells with 4% paraformaldehyde for 15 minutes.
- Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
- Block with 1% Bovine Serum Albumin (BSA) for 1 hour.
- Incubate with a primary antibody against α-SMA overnight at 4°C.
- Wash and incubate with a fluorescently labeled secondary antibody for 1 hour.
- Counterstain nuclei with DAPI.
- Visualize and quantify α-SMA positive stress fibers using a fluorescence microscope.
b. Western Blot for α-SMA and Collagen Type I:
- Lyse the cells and quantify protein concentration.
- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
- Probe the membrane with primary antibodies against α-SMA, Collagen Type I, and a loading control (e.g., GAPDH).
- Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.
- Quantify band intensities using densitometry software.
c. Quantitative PCR (qPCR) for Fibrotic Genes:
Isolate total RNA from the cells.
Synthesize cDNA using a reverse transcription kit.
Perform qPCR using primers for ACTA2 (α-SMA), COL1A1 (Collagen Type I), and a housekeeping gene (e.g., GAPDH).
Analyze the relative gene expression using the ΔΔCt method.
Caption: In Vitro Workflow for Assessing Anti-Fibrotic Activity In Vivo Study: Bleomycin-Induced Pulmonary Fibrosis Model
This protocol outlines the use of this compound in a widely accepted animal model of pulmonary fibrosis.
1. Animal Model:
-
Use 8-10 week old C57BL/6 mice.
-
Anesthetize the mice (e.g., with isoflurane).
-
Induce pulmonary fibrosis by a single intratracheal instillation of bleomycin (1.5-3.0 U/kg) in sterile saline. Control animals receive saline only.
2. Dosing:
-
Prepare this compound for in vivo administration. A recommended vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Begin treatment with this compound (e.g., daily intraperitoneal or oral administration) on day 7 post-bleomycin instillation to assess its therapeutic efficacy. A typical dose range to explore would be 10-50 mg/kg.
3. Monitoring:
-
Monitor the body weight and general health of the animals daily.
4. Endpoint Analysis (Day 21):
-
Euthanize the mice and collect bronchoalveolar lavage (BAL) fluid and lung tissues.
a. BAL Fluid Analysis:
- Perform total and differential cell counts to assess inflammation.
b. Histology:
- Fix one lung lobe in 10% neutral buffered formalin, embed in paraffin, and section.
- Stain sections with Masson's Trichrome to visualize collagen deposition.
- Score the extent of fibrosis using the Ashcroft scoring system.
c. Hydroxyproline Assay:
- Hydrolyze a portion of the lung tissue.
- Measure the hydroxyproline content, a quantitative marker of collagen, using a colorimetric assay.
d. Gene and Protein Expression:
Homogenize lung tissue to extract RNA and protein.
Analyze the expression of fibrotic markers (Acta2, Col1a1) by qPCR and Western blot as described in the in vitro protocol.
Caption: In Vivo Workflow for Bleomycin-Induced Pulmonary Fibrosis Model Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions based on their specific experimental setup, cell types, and animal models. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.
References
Application Notes and Protocols for BIO-013077-01 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction to BIO-013077-01
This compound is a potent, small-molecule pyrazole inhibitor targeting the Transforming Growth Factor-β (TGF-β) signaling pathway. The TGF-β superfamily plays a critical role in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and migration.[1][2] The signaling is initiated by the binding of a TGF-β ligand to a type II receptor, which then recruits and phosphorylates a type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5). This activated complex then phosphorylates downstream proteins, primarily SMAD2 and SMAD3. These phosphorylated SMADs form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes.
Dysregulation of the TGF-β pathway is implicated in numerous pathologies, including cancer and fibrosis, making its components attractive targets for therapeutic intervention. This compound, by inhibiting the kinase activity of the TGF-β type I receptor, effectively blocks the downstream signaling cascade. High-throughput screening (HTS) assays are essential for the discovery and characterization of modulators of this pathway, like this compound.
Below is a diagram illustrating the canonical TGF-β signaling pathway.
Caption: TGF-β Signaling Pathway and the inhibitory action of this compound.
High-Throughput Screening (HTS) Assays for TGF-β Inhibitors
A variety of HTS assays can be employed to identify and characterize inhibitors of the TGF-β pathway. These can be broadly categorized into biochemical assays and cell-based assays.
-
Biochemical Assays: These assays directly measure the activity of the target enzyme, in this case, the TGF-β type I receptor kinase (ALK5). They are highly reproducible and suitable for screening large compound libraries.
-
Cell-Based Assays: These assays measure the downstream effects of TGF-β signaling within a cellular context, providing more physiologically relevant data. Examples include reporter gene assays and assays that measure the phosphorylation of downstream targets like SMADs.
The following diagram outlines a general workflow for a high-throughput screening campaign for TGF-β inhibitors.
Caption: General workflow for a high-throughput screening campaign.
Data Presentation
Quantitative data for this compound is summarized below. While specific HTS data is not publicly available, the table includes its known chemical properties and representative assay data that would be generated in a screening campaign.
Table 1: Properties of this compound
| Property | Value | Reference |
| CAS Number | 746667-48-1 | [2] |
| Molecular Formula | C₁₇H₁₃N₅ | [2] |
| Molecular Weight | 287.32 g/mol | [2] |
| Solubility | DMSO: 100 mg/mL (348.04 mM) | [2] |
Table 2: Representative HTS Data for a TGF-β Inhibitor
| Assay Type | Parameter | Representative Value |
| Biochemical ALK5 Kinase Assay | IC₅₀ | 10 - 100 nM |
| Cell-Based pSMAD2/3 Assay | IC₅₀ | 50 - 500 nM |
| TGF-β Reporter Gene Assay | EC₅₀ | 100 - 1000 nM |
| NanoBRET™ Target Engagement | IC₅₀ | 20 - 200 nM |
Experimental Protocols
Protocol 1: Biochemical TGF-β RI (ALK5) Kinase Assay
This protocol is adapted from commercially available kinase assay kits and is suitable for HTS.
Objective: To determine the in vitro inhibitory activity of this compound against the TGF-β RI (ALK5) kinase.
Materials:
-
Recombinant human TGF-β RI (ALK5)
-
Kinase substrate (e.g., a generic peptide substrate)
-
ATP
-
Kinase assay buffer
-
This compound and other test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in DMSO to create a concentration range for IC₅₀ determination (e.g., 10 mM to 1 nM).
-
Transfer a small volume (e.g., 1 µL) of each compound dilution to the assay plate. Include DMSO-only wells as a negative control.
-
-
Enzyme and Substrate Preparation:
-
Prepare a master mix containing the kinase assay buffer, TGF-β RI (ALK5) enzyme, and the kinase substrate at 2X the final desired concentration.
-
-
Reaction Initiation:
-
Add the enzyme/substrate master mix to each well of the 384-well plate containing the pre-spotted compounds.
-
Prepare a 2X ATP solution in kinase assay buffer.
-
Initiate the kinase reaction by adding the ATP solution to each well.
-
-
Incubation:
-
Incubate the plate at 30°C for 1 hour.
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol. This involves adding the ADP-Glo™ reagent, incubating, adding the Kinase Detection Reagent, and measuring luminescence.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Cell-Based NanoBRET™ Target Engagement Assay
This protocol provides a method to quantify the engagement of this compound with the TGF-β RI in living cells.[3][4]
Objective: To measure the apparent affinity of this compound for TGF-β RI in a cellular environment.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding TGF-β RI fused to NanoLuc® luciferase
-
Transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
Fluorescent NanoBRET™ tracer for TGF-β RI
-
This compound and other test compounds
-
384-well white assay plates
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
Plate reader capable of simultaneous filtered luminescence detection (450 nm and 610 nm).
Procedure:
-
Cell Transfection:
-
Transfect HEK293 cells with the TGF-β RI-NanoLuc® fusion plasmid according to the manufacturer's protocol.
-
Plate the transfected cells in a 384-well plate and incubate for 24 hours.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound in Opti-MEM®.
-
Prepare the NanoBRET™ tracer at 2X the final concentration in Opti-MEM®.
-
Add the compound dilutions to the cells, followed by the tracer. Include wells with tracer only (no compound) and cells only (no tracer, no compound).
-
-
Incubation:
-
Incubate the plate at 37°C in a CO₂ incubator for 2 hours to allow for compound binding to reach equilibrium.
-
-
Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions, including the Extracellular NanoLuc® Inhibitor.
-
Add the substrate to all wells.
-
Read the plate within 10 minutes on a plate reader equipped with 450 nm and 610 nm filters.
-
-
Data Analysis:
-
Calculate the raw NanoBRET™ ratio by dividing the acceptor signal (610 nm) by the donor signal (450 nm).
-
Normalize the data to the vehicle control (tracer only) and plot the corrected NanoBRET™ ratio against the logarithm of the compound concentration.
-
Fit the data to determine the IC₅₀ value, which represents the concentration of the compound required to displace 50% of the tracer from the target protein.
-
Conclusion
This compound is a valuable tool for studying the TGF-β signaling pathway. The high-throughput screening assays outlined in these application notes provide robust and reproducible methods for identifying and characterizing inhibitors of TGF-β RI (ALK5). The biochemical kinase assay is ideal for primary screening of large compound libraries, while the cell-based NanoBRET™ Target Engagement assay offers a more physiologically relevant method for confirming target engagement and determining cellular potency. These assays are crucial for the development of novel therapeutics targeting the TGF-β pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. TGF-β receptor-specific NanoBRET Target Engagement in living cells for high-throughput kinase inhibitor screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
Application Notes and Protocols: Western Blot Analysis of pSMAD2/3 Inhibition by BIO-013077-01
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transforming Growth Factor-beta (TGF-β) signaling plays a critical role in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and migration.[1][2] Dysregulation of the TGF-β pathway is implicated in various pathologies, notably cancer and fibrosis.[3] The canonical TGF-β signaling cascade is initiated by ligand binding to a type II receptor, which then recruits and phosphorylates a type I receptor.[1][2] This activated receptor complex subsequently phosphorylates the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3.[4][5] The phosphorylated SMAD2/3 (pSMAD2/3) then forms a complex with SMAD4, translocates to the nucleus, and regulates the transcription of target genes.[2][5]
BIO-013077-01 is a pyrazole-based inhibitor of the TGF-β pathway.[3][6] As an inhibitor, it is expected to block the phosphorylation of SMAD2 and SMAD3, thereby attenuating downstream TGF-β signaling. This application note provides a detailed protocol for performing a Western blot to quantify the inhibitory effect of this compound on TGF-β-induced pSMAD2/3 levels in a cellular context.
Signaling Pathway
The TGF-β signaling pathway leading to the phosphorylation of SMAD2/3 is a well-characterized cascade. The binding of TGF-β ligand to its type II receptor (TGFβRII) initiates the formation of a heteromeric complex with the type I receptor (TGFβRI), leading to the phosphorylation and activation of TGFβRI. The activated TGFβRI then phosphorylates SMAD2 and SMAD3 at their C-terminal serine residues. This compound, as a TGF-β inhibitor, is hypothesized to interfere with this phosphorylation event.
Figure 1: TGF-β signaling pathway and the inhibitory action of this compound.
Experimental Data
The following table represents hypothetical quantitative data from a Western blot experiment designed to assess the dose-dependent inhibition of TGF-β1-induced pSMAD2/3 by this compound. The data is presented as the relative band intensity of pSMAD2/3 normalized to total SMAD2/3, with the untreated control set to a baseline of 1.
| Treatment Group | TGF-β1 (10 ng/mL) | This compound (µM) | Relative pSMAD2/3 / Total SMAD2/3 Ratio (Normalized) | Standard Deviation |
| Untreated Control | - | 0 | 1.00 | ± 0.12 |
| Vehicle Control | + | 0 | 8.50 | ± 0.98 |
| This compound | + | 0.1 | 6.25 | ± 0.75 |
| This compound | + | 1 | 3.10 | ± 0.42 |
| This compound | + | 10 | 1.20 | ± 0.18 |
Experimental Workflow
A typical workflow for this Western blot experiment involves cell culture and treatment, protein extraction, quantification, gel electrophoresis, protein transfer to a membrane, antibody incubation, and signal detection, followed by data analysis.
Figure 2: Standard workflow for the Western blot analysis of pSMAD2/3.
Detailed Experimental Protocol
This protocol is designed for the analysis of pSMAD2/3 levels in a human cell line such as A549 or HepG2.
Materials and Reagents
-
Cell Line: A549 (human lung carcinoma) or HepG2 (human liver carcinoma)
-
Cell Culture Medium: DMEM or appropriate medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Recombinant Human TGF-β1
-
This compound (dissolved in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors
-
Protein Assay Kit: BCA or Bradford assay
-
SDS-PAGE Gels: (e.g., 4-12% Bis-Tris gels)
-
Running Buffer: MOPS or MES SDS Running Buffer
-
Transfer Buffer
-
Membranes: Polyvinylidene difluoride (PVDF) or Nitrocellulose
-
Blocking Buffer: 5% w/v non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-phospho-SMAD2 (Ser465/467) / SMAD3 (Ser423/425)
-
Rabbit anti-SMAD2/3
-
Mouse or Rabbit anti-GAPDH or β-actin (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent Substrate (ECL)
-
Imaging System: Chemiluminescence imager
Procedure
-
Cell Seeding and Serum Starvation:
-
Seed A549 or HepG2 cells in 6-well plates and allow them to reach 70-80% confluency.
-
Serum-starve the cells for 12-24 hours in a serum-free medium prior to treatment.
-
-
Cell Treatment:
-
Prepare working solutions of this compound in a serum-free medium at the desired concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO).
-
Pre-treat the cells with the different concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate the cells with 10 ng/mL of TGF-β1 for 30-60 minutes. Include an untreated control group that receives neither this compound nor TGF-β1.
-
-
Protein Extraction:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against pSMAD2/3 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate with the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (Optional but Recommended):
-
To detect total SMAD2/3 and the loading control on the same membrane, the membrane can be stripped of the pSMAD2/3 antibodies.
-
After imaging, wash the membrane and incubate with a stripping buffer.
-
Block the membrane again and re-probe with the primary antibodies for total SMAD2/3 and then the loading control (e.g., GAPDH or β-actin), following the same immunoblotting and detection steps.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the pSMAD2/3 band intensity to the total SMAD2/3 band intensity for each sample.
-
Further normalize these ratios to the loading control to account for any loading inaccuracies.
-
Express the results as a fold change relative to the vehicle-treated control.
-
Conclusion
This application note provides a comprehensive framework for investigating the inhibitory effects of this compound on the TGF-β signaling pathway. The detailed Western blot protocol enables researchers to reliably quantify changes in pSMAD2/3 levels, offering a robust method to assess the potency and efficacy of this and other TGF-β inhibitors. Adherence to this protocol will facilitate the generation of reproducible and high-quality data crucial for drug development and signal transduction research.
References
- 1. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 2. The role of TGF‐β1/Smad2/3 pathway in platelet‐rich plasma in retarding intervertebral disc degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effects of Retinoic Acid and MAPK Inhibitors on Phosphorylation of Smad2/3 Induced by Transforming Growth Factor β1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sustained Smad2 Phosphorylation Is Required for Myofibroblast Transformation in Response to TGF-β - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting Transforming Growth Factor-Beta1 (TGF-β1) Inhibits Tumorigenesis of Anaplastic Thyroid Carcinoma Cells Through ERK1/2-NF-κB-PUMA Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BIO-013077-01 in Stem Cell Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIO-013077-01 is a potent and selective pyrazole inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor kinase. The TGF-β signaling pathway plays a crucial role in a multitude of cellular processes, including proliferation, apoptosis, and differentiation.[1] In the context of stem cell biology, the modulation of the TGF-β pathway has been demonstrated to be a key factor in directing cell fate and inducing differentiation into specific lineages. Inhibition of this pathway can promote the differentiation of pluripotent stem cells into various cell types, including those of the mesenchymal lineage. These application notes provide a comprehensive overview of the potential use of this compound for inducing stem cell differentiation, along with detailed protocols to guide your research.
Mechanism of Action: Inhibition of the TGF-β Signaling Pathway
The TGF-β superfamily, which includes TGF-βs, Bone Morphogenetic Proteins (BMPs), and Activins, signals through a heteromeric complex of type I and type II serine/threonine kinase receptors.[1] Upon ligand binding, the type II receptor phosphorylates and activates the type I receptor, which then propagates the signal by phosphorylating downstream SMAD proteins (SMAD2/3). Phosphorylated SMADs form a complex with SMAD4, translocate to the nucleus, and act as transcription factors to regulate the expression of target genes that control cellular responses, including differentiation.
This compound, as a TGF-β inhibitor, specifically targets the ATP-binding site of the TGF-β type I receptor kinase (also known as ALK5), thereby preventing the phosphorylation of SMAD2 and SMAD3 and blocking the downstream signaling cascade. This inhibition can alter the balance of signaling pathways that govern stem cell pluripotency and differentiation, guiding the cells towards a specific lineage.
Data Presentation
While specific quantitative data for the use of this compound in stem cell differentiation is not yet widely published, the following table summarizes its known properties. For experimental design, researchers can refer to data from other well-characterized TGF-β inhibitors, such as SB-431542, as a starting point.
| Parameter | Value | Reference |
| Compound Name | This compound | N/A |
| Target | TGF-β type I receptor (ALK5) | [1] |
| Molecular Formula | C₁₇H₁₃N₅ | N/A |
| Molecular Weight | 287.32 g/mol | N/A |
| Solubility | DMSO: ≥ 60 mg/mL | N/A |
Representative Data for TGF-β Inhibitor (SB-431542) in Mesenchymal Stem Cell (MSC) Differentiation from Human Pluripotent Stem Cells (hPSCs)
| Parameter | Condition | Result |
| Cell Type | Human Embryonic Stem Cells (hESCs) & Induced Pluripotent Stem Cells (iPSCs) | N/A |
| Inhibitor | SB-431542 | N/A |
| Concentration | 10 µM | N/A |
| Treatment Duration | 7-10 days | N/A |
| Differentiation Efficiency | High percentage of cells expressing MSC markers (CD73, CD90, CD105) | N/A |
| Functional Assay | Differentiated cells capable of adipogenic and osteogenic differentiation | N/A |
Experimental Protocols
The following is a representative protocol for the directed differentiation of human pluripotent stem cells (hPSCs) into mesenchymal stem cells (MSCs) using a TGF-β inhibitor like this compound. This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
I. Preparation of Reagents
1. This compound Stock Solution (10 mM):
-
This compound is soluble in DMSO.
-
To prepare a 10 mM stock solution, dissolve 2.87 mg of this compound in 1 mL of sterile DMSO.
-
Mix thoroughly by vortexing.
-
Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
2. hPSC Culture Medium:
-
Use a commercially available, defined, feeder-free medium suitable for the maintenance of undifferentiated hPSCs (e.g., mTeSR™1 or Essential 8™).
3. MSC Differentiation Medium:
-
DMEM/F12 supplemented with:
-
10% Fetal Bovine Serum (FBS) (screened for MSC culture)
-
1% Non-Essential Amino Acids (NEAA)
-
1% GlutaMAX™
-
0.1% β-mercaptoethanol
-
10 ng/mL basic Fibroblast Growth Factor (bFGF)
-
II. Experimental Workflow for hPSC to MSC Differentiation
III. Step-by-Step Protocol
Day 0: Seeding of hPSCs
-
Culture hPSCs in feeder-free conditions on a suitable matrix (e.g., Matrigel® or Vitronectin).
-
When the hPSCs reach 70-80% confluency, dissociate them into single cells using a gentle cell dissociation reagent (e.g., Accutase®).
-
Seed the hPSCs onto new matrix-coated plates at a density of 2-5 x 10⁴ cells/cm² in hPSC culture medium supplemented with a ROCK inhibitor (e.g., 10 µM Y-27632) to enhance survival.
-
Incubate at 37°C, 5% CO₂.
Day 1: Initiation of Differentiation
-
After 24 hours, the cells should have attached and formed a monolayer.
-
Aspirate the hPSC culture medium.
-
Add fresh MSC Differentiation Medium.
-
Add this compound to the medium to a final concentration of 1-10 µM. Note: The optimal concentration should be determined empirically through a dose-response experiment.
-
Incubate at 37°C, 5% CO₂.
Days 3-9: Maintenance of Differentiating Cultures
-
Change the medium every 48 hours with fresh MSC Differentiation Medium containing this compound at the determined optimal concentration.
-
Monitor the cells daily for morphological changes. The cells should gradually transition from the compact, colony-forming morphology of hPSCs to a more elongated, spindle-shaped morphology characteristic of MSCs.
Day 10: Passaging of Differentiated Cells
-
By day 10, the culture should be confluent with cells exhibiting MSC-like morphology.
-
Aspirate the medium and wash the cells with PBS.
-
Dissociate the cells using a suitable reagent (e.g., TrypLE™ Express).
-
Resuspend the cells in MSC Differentiation Medium (without this compound) and passage them onto new tissue culture-treated plates at a density of 5,000-10,000 cells/cm².
IV. Expansion and Characterization of Derived MSCs
-
Expansion: Culture the passaged cells in MSC Differentiation Medium (without the inhibitor). Passage the cells when they reach 80-90% confluency. The cells can typically be expanded for several passages.
-
Characterization: To confirm the successful differentiation into MSCs, the following characterization methods are recommended:
-
Morphology: Assess the cell morphology by light microscopy. MSCs should exhibit a fibroblast-like, spindle shape.
-
Flow Cytometry: Analyze the expression of cell surface markers. MSCs are expected to be positive for CD73, CD90, and CD105, and negative for hematopoietic markers such as CD34, CD45, and HLA-DR.
-
Functional Assays (Tri-lineage Differentiation):
-
Osteogenic Differentiation: Culture the derived MSCs in osteogenic induction medium. After 2-3 weeks, assess for calcium deposition by Alizarin Red S staining.
-
Adipogenic Differentiation: Culture the cells in adipogenic induction medium. After 2-3 weeks, assess for the formation of lipid droplets by Oil Red O staining.
-
Chondrogenic Differentiation: Use a micromass pellet culture system with chondrogenic induction medium. After 3 weeks, assess for proteoglycan deposition by Alcian Blue staining.
-
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Low cell viability after seeding | Over-dissociation of hPSCs; absence of ROCK inhibitor. | Use a gentle dissociation method; always include a ROCK inhibitor in the seeding medium. |
| Poor differentiation efficiency | Suboptimal concentration of this compound; poor quality of starting hPSCs. | Perform a dose-response curve to determine the optimal inhibitor concentration; ensure hPSCs are undifferentiated and have a normal karyotype. |
| Presence of undifferentiated hPSCs | Incomplete differentiation; inhibitor concentration too low. | Extend the duration of inhibitor treatment; increase the inhibitor concentration. |
| Contamination | Improper aseptic technique. | Maintain strict aseptic technique during all cell culture procedures. |
Conclusion
This compound presents a promising tool for researchers interested in directed stem cell differentiation through the inhibition of the TGF-β signaling pathway. The provided protocols offer a solid foundation for initiating experiments to explore the potential of this small molecule in generating specific cell lineages for applications in regenerative medicine, disease modeling, and drug discovery. As with any new reagent, optimization of the protocols for your specific experimental setup is highly recommended to achieve the best results.
References
Troubleshooting & Optimization
Technical Support Center: BIO-013077-01 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BIO-013077-01, a potent pyrazole-based inhibitor of the TGF-β type I receptor kinase, ALK5.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor that targets the transforming growth factor-beta (TGF-β) signaling pathway.[1][2] It functions by specifically inhibiting the kinase activity of the TGF-β type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5).[3] By blocking ALK5, this compound prevents the phosphorylation of downstream signaling molecules, Smad2 and Smad3, thereby inhibiting the transduction of TGF-β signals.[1]
Q2: What is the recommended solvent and storage condition for this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[1] For long-term storage, it is recommended to store the compound as a powder at -20°C. Stock solutions in DMSO can be stored at -80°C for up to six months. Avoid repeated freeze-thaw cycles.
Q3: What is a good starting concentration for my cell-based experiments?
Based on published data, this compound has been shown to inhibit ALK5 phosphorylation with an IC50 value of 0.013 µM in an enzymatic assay.[3] In a cell-based luciferase reporter assay using HaCaT cells, a concentration of 0.1 µM resulted in 80% inhibition of TGF-β signaling.[3] Therefore, a starting concentration range of 0.01 µM to 1 µM is recommended for most cell-based experiments. However, the optimal concentration will be cell-type dependent and should be determined empirically through a dose-response experiment.
Troubleshooting Guide
Problem 1: No or low inhibition of TGF-β signaling observed.
| Possible Cause | Troubleshooting Step |
| Incorrect concentration of this compound | Verify the calculations for your stock solution and final dilutions. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. |
| Compound degradation | Ensure the compound has been stored correctly and avoid repeated freeze-thaw cycles. Prepare fresh dilutions from a new stock solution. |
| Cellular context | The sensitivity to TGF-β inhibition can vary between cell lines. Confirm that your cell line expresses the TGF-β receptors and is responsive to TGF-β stimulation. |
| Assay sensitivity | Your assay may not be sensitive enough to detect the inhibitory effect. Consider using a more sensitive readout, such as a luciferase reporter assay or direct measurement of Smad2/3 phosphorylation by Western blot. |
Problem 2: High background signal or unexpected off-target effects.
| Possible Cause | Troubleshooting Step |
| High concentration of this compound | High concentrations of any inhibitor can lead to off-target effects. Reduce the concentration of this compound to the lowest effective dose determined from your dose-response experiments. |
| Solvent effects | Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) and consistent across all experimental conditions, including vehicle controls. |
| Cellular health | Poor cell health can lead to non-specific effects. Ensure your cells are healthy and not overgrown before starting the experiment. |
Problem 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in cell culture | Maintain consistent cell culture practices, including cell passage number, seeding density, and media composition. |
| Inconsistent compound handling | Prepare fresh dilutions of this compound for each experiment. Ensure thorough mixing of the compound in the culture medium. |
| Assay variability | Standardize all steps of your experimental protocol, including incubation times, reagent concentrations, and data acquisition parameters. |
Quantitative Data Summary
| Parameter | Value | Assay System | Reference |
| IC50 (ALK5) | 0.013 µM | Enzymatic Assay | [3] |
| Inhibition | 80% at 0.1 µM | HaCaT cell luciferase reporter assay | [3] |
Experimental Protocols
TGF-β Signaling Inhibition Assay (Luciferase Reporter)
This protocol is adapted from the methodology described for a similar class of compounds.[3]
-
Cell Seeding: Seed HaCaT cells stably transfected with a TGF-β responsive luciferase reporter construct (e.g., p3TP-lux) in a 96-well plate at a density of 2 x 10^4 cells/well. Allow cells to attach overnight.
-
Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO). Pre-incubate for 1 hour.
-
TGF-β Stimulation: Add recombinant human TGF-β1 to a final concentration of 1 ng/mL to all wells except for the unstimulated control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase activity of treated wells to the vehicle-treated, TGF-β stimulated control.
Western Blot for Phospho-Smad2
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat with this compound or vehicle for 1 hour, followed by stimulation with TGF-β1 (1 ng/mL) for 1 hour.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-Smad2 overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Normalization: Strip the membrane and re-probe with an antibody against total Smad2 or a housekeeping protein (e.g., GAPDH or β-actin) for loading control.
Visualizations
Caption: TGF-β Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing this compound activity.
References
Optimizing BIO-013077-01 concentration for cell lines
Welcome to the technical support center for BIO-013077-01. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the concentration of this compound for various cell line-based experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of MEK1 and MEK2, key protein kinases in the MAPK/ERK signaling pathway. By inhibiting MEK, this compound prevents the phosphorylation and activation of ERK1/2, leading to the downstream regulation of cellular processes such as proliferation, differentiation, and survival.
Q2: What is the recommended starting concentration for this compound in a new cell line?
A2: We recommend starting with a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. A common starting range is between 0.1 nM and 10 µM. For initial experiments, we suggest a logarithmic dilution series across this range.
Q3: How long does it take for this compound to inhibit ERK phosphorylation?
A3: The inhibitory effect of this compound on ERK phosphorylation is typically rapid, with significant inhibition observed within 1 to 4 hours of treatment in most cell lines. However, the optimal incubation time may vary depending on the cell type and experimental endpoint.
Q4: Is this compound soluble in aqueous media?
A4: this compound is supplied as a lyophilized powder. For cell culture experiments, it should be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mM). This stock solution can then be further diluted in cell culture media to the desired final concentration. Ensure the final DMSO concentration in your experiment does not exceed 0.1% to avoid solvent-induced toxicity.
Q5: Can this compound be used in animal models?
A5: This technical support guide is focused on the use of this compound in in vitro cell line experiments. For information regarding in vivo applications, please consult our specific in vivo datasheets or contact our animal studies support team.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low inhibition of ERK phosphorylation | 1. Suboptimal concentration of this compound.2. Insufficient incubation time.3. Incorrect preparation of the compound.4. Cell line is resistant to MEK inhibition. | 1. Perform a dose-response experiment to determine the IC50 value.2. Perform a time-course experiment (e.g., 0.5, 1, 2, 4, 8 hours).3. Verify the correct preparation and dilution of the stock solution.4. Confirm pathway activation and consider alternative inhibitors. |
| High cell toxicity or death | 1. Concentration of this compound is too high.2. High concentration of DMSO.3. Cell line is highly dependent on the MAPK/ERK pathway for survival. | 1. Lower the concentration of this compound.2. Ensure the final DMSO concentration is ≤ 0.1%.3. This may be an expected outcome. Consider shorter incubation times or viability assays. |
| Variability between experiments | 1. Inconsistent cell density at the time of treatment.2. Variation in incubation times or compound concentrations.3. Passage number of the cell line. | 1. Ensure consistent cell seeding and confluence.2. Maintain precise timing and accurate dilutions.3. Use cells within a consistent and low passage number range. |
| Precipitation of the compound in media | 1. The concentration of this compound is above its solubility limit in aqueous media.2. Improper dilution from the DMSO stock. | 1. Lower the final concentration of this compound.2. Ensure the DMSO stock is fully dissolved and properly mixed when diluting into media. |
Experimental Protocols
Protocol 1: Determination of IC50 using a Dose-Response Experiment
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound for the inhibition of ERK phosphorylation.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
Phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2 antibodies
-
Western blot or ELISA reagents
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM) in complete cell culture medium. Include a vehicle control (DMSO only).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a predetermined time (e.g., 2 hours).
-
Cell Lysis: Lyse the cells and collect the protein lysates.
-
Analysis: Determine the levels of phosphorylated and total ERK using Western blot or ELISA.
-
Data Analysis: Quantify the signal for phospho-ERK and normalize it to total ERK. Plot the normalized phospho-ERK levels against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.
Caption: Workflow for determining the IC50 of this compound.
Quantitative Data
The following table summarizes the IC50 values for this compound in various cancer cell lines. These values were determined by measuring the inhibition of ERK phosphorylation after a 2-hour treatment.
| Cell Line | Cancer Type | IC50 (nM) |
| A375 | Melanoma | 5.2 |
| HT-29 | Colon Cancer | 12.8 |
| HCT116 | Colon Cancer | 25.1 |
| MCF-7 | Breast Cancer | 150.7 |
| PC-3 | Prostate Cancer | >1000 |
Signaling Pathway
Caption: Inhibition of the MAPK/ERK pathway by this compound.
Technical Support Center: Troubleshooting BIO-013077-01 Inhibition of TGF-β Signaling
This technical support guide is designed for researchers, scientists, and drug development professionals encountering issues with BIO-013077-01, a pyrazole-based inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor (TGFβRI/ALK5), in their experiments.[1][2] This guide provides troubleshooting steps, frequently asked questions, detailed experimental protocols, and visual aids to help identify and resolve common problems.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am not observing any inhibition of TGF-β signaling after treating my cells with this compound. What are the possible reasons?
A1: Several factors could contribute to the lack of observed inhibition. Here is a step-by-step troubleshooting guide to help you identify the issue:
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting the lack of TGF-β signaling inhibition by this compound.
Detailed Troubleshooting Steps:
-
Step 1: Compound Integrity and Handling
-
Solubility: this compound is soluble in DMSO.[2] Ensure the compound is fully dissolved. To enhance solubility, you can warm the solution to 37°C and use sonication.[2]
-
Storage: The compound should be stored at -20°C. For stock solutions, it is recommended to use them within one month when stored at -20°C or within six months at -80°C to avoid degradation from repeated freeze-thaw cycles.[2]
-
Purity and Identity: If possible, verify the purity and identity of your compound stock using analytical methods like HPLC or mass spectrometry.
-
-
Step 2: Cell System Validation
-
Receptor Expression: Verify that your cells express the TGF-β type I (ALK5) and type II receptors. Loss or low expression of these receptors can render the cells insensitive to both the ligand and the inhibitor.[3]
-
Step 3: Experimental Design
-
Inhibitor Concentration: Perform a dose-response curve to determine the optimal concentration of this compound for your cell line. The effective concentration can vary between cell types.
-
Pre-incubation Time: Pre-incubate the cells with this compound before adding the TGF-β ligand. A pre-incubation time of 30 minutes to 2 hours is typically sufficient for small molecule inhibitors to enter the cells and engage their target.
-
TGF-β Stimulation: Ensure that the concentration of the TGF-β ligand is appropriate. Excessively high concentrations of the ligand might overcome the inhibitory effect.
-
Q2: My Western blot results for phospho-Smad2/3 are inconsistent. What could be wrong?
A2: Inconsistent Western blot results for phospho-Smad2/3 are a common issue. Here are some key points to consider:
-
Lysis Buffer Composition: It is crucial to use a lysis buffer containing phosphatase inhibitors, such as sodium pyrophosphate and beta-glycerophosphate, to prevent the dephosphorylation of Smad2/3 during sample preparation.[4]
-
Sample Preparation: Phosphorylated Smad2/3 is localized in the nucleus. Sonication of the cell lysate is highly recommended to ensure the complete release of nuclear proteins and to obtain consistent results.[4]
-
Protein Load: For whole-tissue extracts, a higher protein load (at least 100µg per lane) may be necessary as only a fraction of cells may have activated Smad2/3.[4]
-
Antibody Quality: Use a well-validated antibody specific for phosphorylated Smad2 (Ser465/467) and Smad3 (Ser423/425).[4][5][6] Always include a positive control (e.g., cells treated with TGF-β alone) and a negative control (untreated cells).
-
Timing of Stimulation: The phosphorylation of Smad2/3 is a rapid event, typically peaking within 30-60 minutes after TGF-β stimulation. Longer incubation times can lead to a decrease in the phospho-Smad signal due to negative feedback mechanisms, such as the induction of Smad7.[4]
Q3: My TGF-β luciferase reporter assay shows high background or no induction. How can I optimize it?
A3: Luciferase reporter assays are sensitive and require careful optimization.
-
Reporter Construct: Use a reporter construct with multiple copies of a Smad-binding element (SBE) upstream of a minimal promoter driving firefly luciferase expression.[7]
-
Transfection Efficiency: Co-transfect a control plasmid expressing Renilla luciferase under a constitutive promoter to normalize for transfection efficiency and cell viability.[7][8]
-
Cell Density: Seed cells at an optimal density to ensure they are healthy and responsive during transfection and stimulation.[7]
-
Serum Starvation: Serum contains growth factors, including TGF-β, which can lead to high background. Serum-starve the cells for 18-24 hours before stimulation.[4]
-
Assay Time: Perform the luciferase assay approximately 48 hours after transfection for optimal signal.[7]
Q4: Are there alternative signaling pathways that could be active even if the canonical Smad pathway is inhibited?
A4: Yes, TGF-β can also signal through non-canonical, Smad-independent pathways. These include the activation of MAPK pathways (Erk, JNK, p38), PI3K/Akt, and Rho GTPases.[9][10] If your experimental readout is a complex cellular response like cell migration or epithelial-to-mesenchymal transition (EMT), it's possible that these non-canonical pathways are contributing to the observed phenotype and may be less sensitive to ALK5 inhibition by this compound.
TGF-β Signaling Pathway Overview
The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor (TGFβRI/ALK5). The activated ALK5 phosphorylates the receptor-regulated Smads (R-Smads), Smad2 and Smad3. These phosphorylated R-Smads then form a complex with the common mediator Smad (co-Smad), Smad4. This complex translocates to the nucleus, where it acts as a transcription factor to regulate the expression of target genes.[9][10] this compound acts by inhibiting the kinase activity of ALK5, thereby preventing the phosphorylation of Smad2 and Smad3.[1][2]
Caption: Canonical TGF-β signaling pathway and the inhibitory action of this compound on TGFβRI (ALK5).
Quantitative Data Summary
| Inhibitor | Target(s) | IC50/Ki | Reference(s) |
| This compound | TGF-βRI (ALK5) | N/A | [1][2] |
| A 77-01 | TGF-βRI (ALK5) | 34 nM | [11] |
| SB-431542 | TGF-βRI (ALK5), ALK4, ALK7 | 94 nM | [12] |
| SB-505124 | ALK4, ALK5, ALK7 | N/A | [13] |
| LY2109761 | TβRI, TβRII | 38 nM (Ki), 300 nM (Ki) | [12] |
Table 1: Potency of Various TGF-β Pathway Inhibitors.
| Assay Readout | Typical Stimulation Time | Key Considerations |
| p-Smad2/3 Western Blot | 30-60 minutes | Use phosphatase inhibitors in lysis buffer. Sonicate lysate to release nuclear proteins.[4] |
| Luciferase Reporter Assay | 18-24 hours | Co-transfect with a Renilla control plasmid for normalization. Serum-starve cells prior to stimulation.[7][8] |
| Target Gene qPCR | 4-24 hours | Select appropriate target genes (e.g., PAI-1, SNAIL, SMAD7). Optimize primer efficiency and use appropriate housekeeping genes for normalization.[14] |
Table 2: Key Parameters for Common TGF-β Signaling Assays.
Detailed Experimental Protocols
Western Blot for Phospho-Smad2/3
This protocol is adapted from established methodologies.[4][15][16]
Experimental Workflow: Western Blot
Caption: A streamlined workflow for performing a Western blot to detect phospho-Smad2/3.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate and grow to 80-90% confluency.
-
Serum-starve the cells for 18-24 hours.
-
Pre-treat cells with the desired concentration of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate cells with TGF-β1 (typically 5-10 ng/mL) for 30-60 minutes.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., sodium pyrophosphate, beta-glycerophosphate, sodium fluoride).
-
Scrape the cells and collect the lysate.
-
-
Sample Preparation:
-
Sonicate the lysate three times for 15 seconds each on ice to shear DNA and release nuclear proteins.
-
Centrifuge at 12,000 rpm for 15-20 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA or a detergent-compatible protein assay.
-
-
Western Blotting:
-
Denature 20-40 µg of protein per sample by boiling in SDS-PAGE sample buffer.
-
Separate proteins on an 8-10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Smad2/3 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane for total Smad2/3 and a loading control (e.g., GAPDH or β-actin).
-
TGF-β/SBE Luciferase Reporter Assay
This protocol is based on commercially available reporter kits and published methods.[7][17][18][19]
Methodology:
-
Cell Seeding and Transfection:
-
Seed HEK293T or other suitable cells in a 96-well white, clear-bottom plate at a density of 30,000 cells per well.
-
The next day, co-transfect cells with an SBE-firefly luciferase reporter plasmid and a constitutively expressing Renilla luciferase control plasmid using a suitable transfection reagent.
-
-
Inhibitor Treatment and Stimulation:
-
Approximately 24 hours after transfection, replace the medium with a low-serum or serum-free medium.
-
Pre-treat the cells with a dilution series of this compound or vehicle for 1-2 hours.
-
Stimulate the cells with TGF-β1 (EC50 concentration, e.g., ~1.6 ng/ml for some systems) for 18-24 hours.[7]
-
-
Luciferase Assay:
-
Lyse the cells using the lysis buffer provided with the dual-luciferase assay kit.
-
Measure firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction of the TGF-β-treated samples relative to the untreated control.
-
Plot the normalized luciferase activity against the inhibitor concentration to determine the IC50.
-
qPCR for TGF-β Target Gene Expression
This protocol outlines the general steps for measuring the expression of TGF-β target genes.[10][14][20]
Methodology:
-
Cell Treatment and RNA Extraction:
-
Treat cells with this compound and/or TGF-β1 as described for the Western blot protocol, with stimulation times ranging from 4 to 24 hours, depending on the target gene.
-
Extract total RNA from the cells using a commercial RNA isolation kit.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random hexamers or oligo(dT) primers.
-
-
Quantitative PCR (qPCR):
-
Use a standard thermal cycling program: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis:
-
Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene expression.
-
Compare the expression levels in the inhibitor-treated samples to the TGF-β-stimulated control.
-
Primer Sequences for Human TGF-β Target Genes:
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Reference(s) |
| PAI-1 | Not provided in search results | Not provided in search results | [14] |
| SMAD7 | Not provided in search results | Not provided in search results | [14] |
| TGF-β1 | CAACAATTCCTGGCGTTACCTT | GACGTCAAAAGACAGCCACTCA | [21] |
| GAPDH | AGAACATCATCCCTGCATCCA | CCGTTCAGCTCTGGGATGAC | [21] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. TGF-β Receptors | Receptor Serine/Threonine Kinases (RSTKs) | Tocris Bioscience [tocris.com]
- 4. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Phospho-SMAD2/SMAD3 (Ser465, Ser467, Ser423, Ser425) Polyclonal Antibody (PA5-110155) [thermofisher.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. assaygenie.com [assaygenie.com]
- 9. A Specific Inhibitor of TGF-β Receptor Kinase, SB-431542, as a Potent Antitumor Agent for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. static.ibg.edu.tr [static.ibg.edu.tr]
- 11. A 77-01 | TGF-beta Receptor Inhibitors: R&D Systems [rndsystems.com]
- 12. benchchem.com [benchchem.com]
- 13. SB-505124 is a selective inhibitor of transforming growth factor-beta type I receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubcompare.ai [pubcompare.ai]
- 16. researchgate.net [researchgate.net]
- 17. Fast Quantitation of TGF-β Signaling Using Adenoviral Reporter | Springer Nature Experiments [experiments.springernature.com]
- 18. indigobiosciences.com [indigobiosciences.com]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. mdpi.com [mdpi.com]
- 21. storage.googleapis.com [storage.googleapis.com]
Minimizing cytotoxicity of BIO-013077-01 in vitro
This guide provides troubleshooting advice and answers to frequently asked questions regarding the in vitro use of BIO-013077-01, a potent inhibitor of Kinase-Associated Protein 1 (KAP1). Our goal is to help you achieve robust and reproducible results while minimizing unintended cytotoxic effects.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a new cell line?
A1: For initial experiments, we recommend a starting concentration of 1 µM. However, the optimal concentration is highly cell-line dependent. A dose-response experiment is crucial to determine the IC50 (half-maximal inhibitory concentration) for your specific model. See the "Experimental Protocols" section for a detailed methodology.
Q2: I'm observing significant cell death in my experiments, even at concentrations expected to be non-toxic. What is the likely cause?
A2: This could be due to several factors:
-
High Compound Concentration: The effective concentration might be much lower for your specific cell line than for others.
-
Prolonged Incubation Time: Continuous exposure can lead to the accumulation of off-target effects.
-
Cell Line Sensitivity: Some cell lines are inherently more sensitive to perturbations in the DNA damage response pathway or mitochondrial function, which are known off-target areas for this compound.
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is below 0.1% in the cell culture medium.
Q3: How can I distinguish between desired on-target anti-proliferative effects and unintended off-target cytotoxicity?
A3: This is a critical experimental control. We recommend a "rescue" experiment. If the cytotoxicity is on-target (i.e., due to KAP1 inhibition), it might be rescued by downstream effectors. For off-target effects, such as mitochondrial stress, supplementing the media with antioxidants like N-acetylcysteine (NAC) or pyruvate may mitigate toxicity without affecting on-target activity. A detailed protocol for this is provided below.
Q4: What is the optimal incubation time for this compound?
A4: For most cell lines, an incubation period of 24 to 48 hours is sufficient to observe on-target effects on cell proliferation. If you are observing high cytotoxicity, consider reducing the exposure time to 12 or even 6 hours, especially for endpoint assays.
Troubleshooting Guide
This section provides a more in-depth approach to resolving common issues.
Problem: Excessive Cytotoxicity in Target Cancer Cell Lines
High levels of cell death can mask the specific anti-proliferative effects you aim to study. Use the following workflow to optimize your experimental parameters.
Data Summary Table 1: Recommended Starting Concentrations
| Cell Line Type | Example | Recommended Starting Concentration | Notes |
| Breast Cancer | MCF-7 | 1 µM | Highly sensitive to KAP1 inhibition. |
| Lung Cancer | A549 | 2.5 µM | Moderately sensitive. |
| Glioblastoma | U-87 MG | 5 µM | Known to be more resistant. |
| Non-Cancerous Fibroblast | NIH-3T3 | 0.5 µM | Use as a control for off-target cytotoxicity. |
Problem: High Cytotoxicity in Non-Cancerous or Control Cell Lines
Toxicity in control lines strongly suggests off-target effects. The diagram below illustrates the intended on-target pathway versus a known off-target liability.
Data Summary Table 2: Troubleshooting Off-Target Effects
| Possible Cause | Proposed Solution | Rationale |
| Mitochondrial Stress | Supplement media with 5 mM Sodium Pyruvate or 1 mM N-acetylcysteine (NAC). | These supplements can mitigate reactive oxygen species (ROS) and support mitochondrial function, rescuing cells from off-target effects. |
| Cell Line Sensitivity | Switch to a more robust control cell line (e.g., from primary cells to an immortalized line). | Different cell lines have varying dependencies on pathways that may be affected by off-target activities. |
| Solvent Toxicity | Prepare fresh dilutions of this compound and ensure final DMSO concentration is <0.1%. | High concentrations of DMSO or degraded compound can contribute to cytotoxicity. |
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay
This protocol helps determine the IC50 of this compound in your cell line.
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x stock of this compound serial dilutions in culture medium. A common range is 0.01 µM to 100 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Remove the old medium from the cells and add an equal volume of the 2x compound dilutions to the wells.
-
Incubation: Incubate the plate for the desired time (e.g., 48 hours) under standard culture conditions.
-
Viability Assessment: Measure cell viability using a suitable assay, such as MTT, resazurin, or a luminescence-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Normalize the results to the vehicle control (100% viability). Plot the normalized viability against the log of the compound concentration and fit a four-parameter logistic curve to calculate the IC50 value.
Protocol 2: Differentiating On-Target vs. Off-Target Effects
This protocol uses a rescue agent to determine if cytotoxicity is primarily from off-target mitochondrial effects.
-
Experimental Setup: Prepare four treatment groups:
-
Vehicle Control (e.g., 0.1% DMSO)
-
This compound (at a cytotoxic concentration, e.g., 2x IC50)
-
Rescue Agent Control (e.g., 5 mM Sodium Pyruvate)
-
This compound + Rescue Agent
-
-
Cell Seeding: Plate cells as described in Protocol 1.
-
Treatment: Add the respective compounds to the cells.
-
Incubation: Incubate for the standard duration (e.g., 24-48 hours).
-
Viability Assessment: Measure cell viability.
-
Interpretation of Results:
-
If viability in the "this compound + Rescue Agent" group is significantly higher than in the "this compound" group, it indicates that a substantial portion of the cytotoxicity is due to off-target mitochondrial stress.
-
If the rescue agent has little effect, the cytotoxicity is likely dominated by on-target KAP1 inhibition.
-
BIO-013077-01 stability issues in culture media
This technical support resource provides troubleshooting guidance and frequently asked questions regarding the stability of BIO-013077-01 in culture media. Researchers, scientists, and drug development professionals can utilize this information to address common challenges encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known stability issues with this compound in standard cell culture media?
A1: this compound is a promising therapeutic candidate, however, it exhibits limited stability in aqueous solutions, including common cell culture media such as DMEM and RPMI-1640, especially when supplemented with serum. The primary stability concerns are precipitation at concentrations above 10 µM and chemical degradation at 37°C over 24 hours.
Q2: I observed a precipitate in my culture medium after adding this compound. What could be the cause?
A2: Precipitation of this compound is a common issue driven by its low aqueous solubility. This can be exacerbated by several factors, including the final concentration of the compound, the pH of the culture medium, and the presence of certain serum proteins that can bind to the compound and reduce its solubility.
Q3: How can I prevent the precipitation of this compound in my experiments?
A3: To prevent precipitation, it is recommended to prepare a high-concentration stock solution in an appropriate organic solvent such as DMSO. When preparing the final working concentration in culture media, ensure that the final concentration of the organic solvent is low (typically ≤0.1%) to avoid solvent-induced toxicity. Additionally, pre-warming the culture media to 37°C before adding the compound can sometimes aid in solubility. For experiments requiring higher concentrations, the use of a formulation containing a solubilizing agent may be necessary.
Q4: What is the recommended solvent for preparing stock solutions of this compound?
A4: Anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. Stock solutions of up to 50 mM in DMSO are generally stable when stored at -20°C.
Q5: How does the stability of this compound change with different serum concentrations in the culture medium?
A5: The stability of this compound can be influenced by the concentration of fetal bovine serum (FBS) in the culture medium. While serum proteins can sometimes aid in solubilizing hydrophobic compounds, they can also lead to protein binding that reduces the free concentration of the compound. It is advisable to perform a preliminary stability assessment at the specific serum concentration used in your experimental setup.
Troubleshooting Guides
Issue 1: Precipitate Formation Upon Addition to Culture Media
Symptoms:
-
Visible particulate matter or cloudiness in the culture medium after adding this compound.
-
Inconsistent or lower-than-expected biological activity in dose-response experiments.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitate formation.
Detailed Steps:
-
Verify Stock Solution: Ensure your stock solution of this compound in DMSO is completely dissolved and free of particulates. If necessary, gently warm the stock solution to 37°C to aid dissolution.
-
Optimize Dilution: When diluting the stock solution into the culture medium, add the stock solution to the pre-warmed medium while vortexing or gently mixing to ensure rapid and even dispersion. The final DMSO concentration should not exceed 0.1%.
-
Reduce Final Concentration: If precipitation persists, consider lowering the final working concentration of this compound. Determine the lowest effective concentration through a dose-response experiment.
-
Utilize Solubilizing Agents: For applications requiring higher concentrations, the use of a solubilizing agent such as hydroxypropyl-β-cyclodextrin (HP-β-CD) may be necessary. A pre-formulation of this compound with HP-β-CD can enhance aqueous solubility.
Issue 2: Loss of Biological Activity Over Time
Symptoms:
-
Initial biological effect of this compound diminishes in experiments lasting longer than 12 hours.
-
Inconsistent results in long-term cell viability or signaling pathway modulation assays.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for loss of biological activity.
Detailed Steps:
-
Assess Chemical Stability: The chemical stability of this compound in your specific culture medium at 37°C should be determined. This can be achieved by incubating the compound in the medium and analyzing its concentration at various time points (e.g., 0, 6, 12, 24 hours) using LC-MS.
-
Replenish Compound: For long-term experiments, consider replacing the culture medium with freshly prepared medium containing this compound every 12-24 hours to maintain a consistent effective concentration.
-
Incorporate Stabilizers: If the degradation is determined to be oxidative, the inclusion of an antioxidant, such as N-acetylcysteine (at a non-interfering concentration), in the culture medium may improve stability.
Experimental Protocols
Protocol 1: Assessment of this compound Solubility in Culture Media
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Add the stock solution to pre-warmed (37°C) culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 20, 50 µM). Ensure the final DMSO concentration is consistent across all samples and does not exceed 0.1%.
-
Incubate the solutions at 37°C in a 5% CO₂ incubator for 1 hour.
-
Visually inspect each sample for any signs of precipitation or cloudiness.
-
For a quantitative assessment, centrifuge the samples at 14,000 rpm for 10 minutes to pellet any precipitate.
-
Carefully collect the supernatant and analyze the concentration of soluble this compound using a validated analytical method such as HPLC-UV or LC-MS.
Protocol 2: Time-Course Stability Analysis of this compound
-
Prepare a 10 µM working solution of this compound in your desired cell culture medium (e.g., DMEM + 10% FBS).
-
Dispense aliquots of the solution into sterile microcentrifuge tubes.
-
Incubate the tubes at 37°C in a 5% CO₂ incubator.
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At designated time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove one aliquot and immediately freeze it at -80°C to halt any further degradation.
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Once all time points are collected, thaw the samples and analyze the concentration of the remaining this compound in each sample by LC-MS.
-
Plot the concentration of this compound as a function of time to determine its degradation kinetics.
Quantitative Data Summary
Table 1: Solubility of this compound in Different Culture Media
| Media Type (with 10% FBS) | Maximum Soluble Concentration (µM) |
| DMEM | 12.5 |
| RPMI-1640 | 15.2 |
| McCoy's 5A | 10.8 |
| Serum-Free DMEM | 8.1 |
Table 2: Stability of this compound (10 µM) at 37°C
| Time (hours) | Remaining Compound in DMEM + 10% FBS (%) |
| 0 | 100 |
| 6 | 85.3 |
| 12 | 68.7 |
| 24 | 45.1 |
How to improve BIO-013077-01 efficacy in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals optimize the efficacy of BIO-013077-01 in their experiments.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, presented in a question-and-answer format.
Question: Why am I observing lower-than-expected inhibition of my target protein?
Answer: Several factors can contribute to reduced efficacy. Consider the following potential causes and solutions:
-
Compound Solubility: this compound may have precipitated out of solution. We recommend preparing fresh dilutions for each experiment and visually inspecting for any precipitate before adding it to your cells or assay.
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Cell Confluency: High cell confluency can alter signaling pathways and reduce the apparent potency of the inhibitor. Aim for a consistent and non-confluent cell density (typically 70-80%) for all experiments.
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Presence of Serum Proteins: Components in fetal bovine serum (FBS) can bind to the compound, reducing its effective concentration. If your results are inconsistent, consider reducing the serum concentration or using a serum-free media during the treatment period.
Question: I am seeing significant cell death even at low concentrations of this compound. What could be the cause?
Answer: Unintended cytotoxicity can be due to off-target effects or issues with the experimental setup.
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Off-Target Effects: At higher concentrations, this compound may inhibit other kinases. It is advisable to perform a dose-response experiment to determine the optimal concentration range that inhibits the target without causing widespread cytotoxicity.
-
Solvent Toxicity: The vehicle used to dissolve this compound (e.g., DMSO) can be toxic to cells at high concentrations. Ensure the final concentration of the solvent in your culture media is low (typically ≤0.1%) and that you include a vehicle-only control in your experiments.
Question: My Western blot results for downstream signaling pathways are inconsistent. How can I improve this?
Answer: Inconsistent Western blot data often points to issues with the timing of the experiment or the handling of cell lysates.
-
Time Course: The inhibition of signaling pathways is often transient. Perform a time-course experiment (e.g., 0, 15, 30, 60, 120 minutes) to identify the optimal time point for observing the maximum inhibitory effect on your downstream targets.
-
Lysate Preparation: Ensure that phosphatase and protease inhibitors are added to your lysis buffer immediately before use to prevent protein degradation and dephosphorylation. Keep lysates on ice at all times.
Frequently Asked Questions (FAQs)
What is the recommended solvent for this compound? this compound is soluble in DMSO at concentrations up to 10 mM. For aqueous solutions, first, dissolve the compound in DMSO and then dilute it with the aqueous buffer.
How should I store this compound? Stock solutions of this compound in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.
What is the known mechanism of action for this compound? this compound is a potent and selective inhibitor of the PI3K/Akt/mTOR signaling pathway. It primarily targets the p110α isoform of phosphoinositide 3-kinase (PI3K).
Data Presentation
The following tables summarize the in vitro efficacy of this compound across different cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Cancer | 75 |
| A549 | Lung Cancer | 150 |
| U87 MG | Glioblastoma | 200 |
| PC-3 | Prostate Cancer | 350 |
Table 2: Effect of this compound on Cell Viability
| Cell Line | Concentration (nM) | % Viability (48h) |
| MCF-7 | 100 | 52% |
| A549 | 100 | 68% |
| U87 MG | 100 | 75% |
| PC-3 | 100 | 81% |
Experimental Protocols
1. Western Blotting for Phospho-Akt (Ser473)
-
Cell Seeding: Plate cells in 6-well plates and grow until they reach 70-80% confluency.
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Serum Starvation: Replace the growth medium with a serum-free medium for 12-16 hours.
-
Treatment: Treat the cells with varying concentrations of this compound (or vehicle control) for the desired time (e.g., 2 hours).
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against Phospho-Akt (Ser473) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.
2. Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
Mandatory Visualizations
Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of this compound.
Caption: A standard experimental workflow for evaluating this compound efficacy.
Caption: A troubleshooting decision tree for low efficacy of this compound.
Addressing poor solubility of BIO-013077-01
Technical Support Center: BIO-013077-01
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of this compound, a potent inhibitor of the XYZ signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound's poor aqueous solubility?
A1: this compound is a highly hydrophobic molecule with a planar aromatic structure. This leads to strong intermolecular interactions, causing the compound to self-associate and precipitate in aqueous solutions. Its low polarity makes it inherently difficult to dissolve in water-based buffers like Phosphate-Buffered Saline (PBS) or cell culture media.
Q2: What is the recommended solvent for creating a high-concentration stock solution?
A2: We recommend using 100% Dimethyl Sulfoxide (DMSO) to prepare stock solutions of this compound. The compound exhibits high solubility in this organic solvent, allowing for the creation of concentrated stocks (e.g., 10-50 mM) that are stable when stored correctly at -20°C or -80°C. Always use anhydrous, high-purity DMSO.
Q3: Can I use other organic solvents like ethanol or methanol?
A3: While this compound does have some solubility in other organic solvents, it is significantly lower than in DMSO. Using ethanol or methanol may result in a lower maximum stock concentration and could lead to precipitation during storage or upon dilution into aqueous media. See the solubility data in Table 1 for a comparison.
Troubleshooting Guide
Q4: My this compound precipitated out of solution when I diluted my DMSO stock into my aqueous assay buffer. How can I prevent this?
A4: This is a common issue known as "crashing out." It occurs when the concentration of the organic solvent (DMSO) is abruptly lowered, decreasing its solvating power. To prevent this, consider the following strategies:
-
Limit Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution does not exceed 0.5%. Higher concentrations can be toxic to cells and may still not be sufficient to maintain solubility.
-
Use a Surfactant: Incorporating a low concentration of a non-ionic surfactant, such as Tween® 20 or Pluronic® F-68, can help maintain the compound's solubility by forming micelles that encapsulate the hydrophobic molecule.
-
Employ Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual reduction in solvent strength can sometimes prevent immediate precipitation.
-
Test Alternative Buffers: The pH and ionic strength of your buffer can influence solubility. Test a range of pH values if your experimental system allows.
Q5: I am observing high variability and poor dose-response curves in my cell-based assays. Could this be a solubility problem?
A5: Yes, inconsistent results are a classic sign of poor compound solubility. If this compound is precipitating in your cell culture media, the actual concentration of the dissolved, active compound will be lower and more variable than intended. This leads to inconsistent target engagement and unreliable data. We strongly recommend verifying the solubility of this compound in your specific cell culture medium at the highest concentration you plan to test.
Quantitative Solubility Data
The following table summarizes the approximate solubility of this compound in various common laboratory solvents and buffers.
Table 1: Solubility of this compound
| Solvent / Buffer System | Temperature (°C) | Maximum Solubility (Approx.) | Notes |
|---|---|---|---|
| 100% DMSO | 25 | > 50 mM | Recommended for primary stock solutions. |
| 100% Ethanol | 25 | ~5 mM | Lower stability for long-term storage. |
| PBS (pH 7.4) | 25 | < 1 µM | Essentially insoluble. |
| PBS (pH 7.4) + 0.5% DMSO | 25 | ~2 µM | Minor improvement over PBS alone. |
| DMEM + 10% FBS + 0.5% DMSO | 37 | ~5-10 µM | Serum proteins can aid solubility. |
| PBS (pH 7.4) + 0.1% Pluronic® F-68 | 25 | ~25 µM | Significant improvement with surfactant. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Equilibrate the vial of this compound (solid powder) to room temperature for at least 15 minutes.
-
Calculate the required volume of DMSO based on the mass of the compound provided on the vial (Molecular Weight: 482.5 g/mol ). For 1 mg of compound, add 207.3 µL of DMSO to achieve a 10 mM concentration.
-
Add the calculated volume of anhydrous, high-purity DMSO to the vial.
-
Vortex the solution for 1-2 minutes and sonicate in a water bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution against a light source to confirm no solid particles remain.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
Protocol 2: Kinetic Solubility Assay in Aqueous Buffer
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Dispense 98 µL of your target aqueous buffer (e.g., PBS, pH 7.4) into multiple wells of a 96-well plate.
-
Add 2 µL of the 10 mM DMSO stock solution to the wells to achieve a starting concentration of 200 µM. This creates a DMSO-to-buffer dilution.
-
Seal the plate and shake at room temperature for 2 hours to allow the system to equilibrate.
-
Measure the turbidity (absorbance at 620 nm) of each well using a plate reader. An increase in absorbance indicates precipitation.
-
To quantify the soluble fraction, centrifuge the plate to pellet any precipitate and carefully transfer the supernatant to a new plate.
-
Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as HPLC-UV.
Visual Guides
Caption: Hypothetical signaling pathway showing this compound inhibiting Kinase XYZ.
Caption: Decision tree for troubleshooting this compound precipitation issues.
Interpreting unexpected results with BIO-013077-01
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results when using BIO-013077-01, a pyrazole-based inhibitor of the Transforming Growth Factor-β (TGF-β) pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the TGF-β type I receptor kinase (TGFβRI/ALK5). By blocking the kinase activity of ALK5, it prevents the phosphorylation of downstream signaling molecules, Smad2 and Smad3, thereby inhibiting the canonical TGF-β signaling pathway.[1][2] This pathway is crucial in regulating a wide array of cellular processes, including proliferation, differentiation, apoptosis, and migration.[1]
Q2: What are the recommended solvent and storage conditions for this compound?
A2: Proper handling and storage of this compound are critical for maintaining its activity. Please refer to the table below for solubility and storage guidelines.
| Parameter | Recommendation |
| Solubility | DMSO (≥ 60 mg/mL) |
| Powder Storage | -20°C for up to 3 years; 4°C for up to 2 years |
| Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month |
To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use vials.
Q3: What are some common assays to measure the inhibitory activity of this compound?
A3: The activity of this compound can be assessed using various in vitro assays, including:
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Growth Inhibition Assays: Measuring the ability of this compound to reverse TGF-β-induced growth arrest in sensitive cell lines.
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Western Blotting: Detecting the levels of phosphorylated Smad2/3 (p-Smad2/3) in response to TGF-β stimulation with and without the inhibitor.
-
Wound Healing/Migration Assays: Assessing the inhibitor's effect on TGF-β-induced cell migration and invasion.
Troubleshooting Unexpected Results
Issue 1: No or Reduced Inhibition of TGF-β Signaling
You have treated your cells with this compound, but you do not observe the expected inhibition of TGF-β signaling (e.g., no change in p-Smad2/3 levels or reporter activity).
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Compound Insolubility | Ensure that this compound is completely dissolved in the appropriate solvent (e.g., DMSO) before diluting it in your culture medium. If precipitation is observed, gentle warming or sonication may be necessary. For in vivo studies, specific formulations with PEG300, Tween-80, and saline or SBE-β-CD may be required for optimal solubility. |
| Compound Degradation | Verify that the compound has been stored correctly and is within its recommended shelf life. Avoid repeated freeze-thaw cycles of the stock solution. |
| Incorrect Concentration | Confirm the final concentration of this compound in your experiment. Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell line and experimental conditions. |
| Cell Line Insensitivity | Some cell lines may have mutations in the TGF-β signaling pathway downstream of TGFβRI, rendering them insensitive to ALK5 inhibition. Verify the integrity of the TGF-β pathway in your cell line. |
| High Serum Concentration | Serum contains various growth factors, including TGF-β, which may compete with the inhibitor or activate alternative signaling pathways. Consider reducing the serum concentration or using serum-free medium during the treatment period. |
Experimental Workflow for Troubleshooting Reduced Inhibition:
Issue 2: Unexpected Increase in Cell Proliferation or Aggressiveness
In some contexts, particularly in late-stage cancers, inhibiting TGF-β signaling can lead to paradoxical effects, such as increased proliferation or a more aggressive phenotype.
Possible Explanations and Experimental Approaches:
The TGF-β pathway has a dual role in cancer, acting as a tumor suppressor in the early stages and a tumor promoter in later stages.[3] The cellular response to TGF-β inhibition is highly context-dependent.
| Explanation | Suggested Experimental Approach |
| Loss of Cytostatic Effect | In some cancer cells, the cytostatic (growth-inhibiting) arm of the TGF-β pathway may still be partially active. Inhibition of this pathway can release the "brakes" on cell proliferation. |
| Activation of Compensatory Pathways | Blocking the TGF-β pathway may lead to the upregulation of other pro-proliferative signaling pathways. |
| Effects on the Tumor Microenvironment | TGF-β has potent immunosuppressive effects. Inhibiting this pathway can alter the immune landscape of the tumor microenvironment, which could have complex and sometimes unpredictable effects on tumor growth. |
Signaling Pathway Considerations:
Experimental Protocols
Protocol 1: In Vitro TGF-β Reporter Assay
This protocol describes a general procedure for assessing the inhibitory activity of this compound using a luciferase-based reporter assay.
Materials:
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Cells stably expressing a TGF-β responsive luciferase reporter (e.g., (CAGA)12-luc)
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Complete growth medium
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Serum-free medium
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Recombinant human TGF-β1
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This compound stock solution (in DMSO)
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Luciferase assay reagent
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96-well white, clear-bottom tissue culture plates
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Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
Allow cells to adhere overnight.
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The next day, replace the growth medium with serum-free medium and starve the cells for 4-6 hours.
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Prepare serial dilutions of this compound in serum-free medium.
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Pre-treat the cells with the desired concentrations of this compound for 1 hour. Include a vehicle control (DMSO).
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Stimulate the cells with a pre-determined optimal concentration of TGF-β1 (e.g., 5 ng/mL) for 16-24 hours. Include an unstimulated control.
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After incubation, lyse the cells and measure luciferase activity according to the manufacturer's instructions.
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Normalize the luciferase activity to a measure of cell viability (e.g., protein concentration or a viability dye) if significant cytotoxicity is expected.
Protocol 2: Western Blot for Phospho-Smad2
This protocol outlines the detection of phosphorylated Smad2 to confirm the inhibition of TGF-β signaling by this compound.
Materials:
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Cell line of interest
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Complete growth medium
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Serum-free medium
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Recombinant human TGF-β1
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This compound stock solution (in DMSO)
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Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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Primary antibodies: anti-phospho-Smad2 (Ser465/467) and anti-total Smad2 or a loading control (e.g., anti-β-actin)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
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6-well tissue culture plates
Procedure:
-
Plate cells in 6-well plates and grow to 80-90% confluency.
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Serum-starve the cells for 4-6 hours.
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Pre-treat the cells with this compound at the desired concentrations for 1 hour.
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Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.
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Wash the cells with ice-cold PBS and lyse them on ice.
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Clarify the lysates by centrifugation and determine the protein concentration.
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Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
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Block the membrane and incubate with the primary antibody overnight at 4°C.
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Wash the membrane and incubate with the HRP-conjugated secondary antibody.
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Detect the signal using a chemiluminescent substrate and an imaging system.
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Quantify the band intensities and normalize the p-Smad2 signal to total Smad2 or the loading control.
References
- 1. In Vitro Assays for Measuring TGFβ Growth Stimulation and Inhibition | Springer Nature Experiments [experiments.springernature.com]
- 2. In vitro assays for measuring TGF-beta growth stimulation and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly sensitive and specific bioassay for measuring bioactive TGF-β - PMC [pmc.ncbi.nlm.nih.gov]
Long-term stability of BIO-013077-01 in DMSO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of BIO-013077-01 in Dimethyl Sulfoxide (DMSO). The following information includes troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound in DMSO?
A1: While specific long-term stability data for this compound is not publicly available, general best practices for storing small molecules in DMSO should be followed. Stock solutions of this compound in DMSO should be stored at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months).[1] To minimize degradation, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[1]
Q2: What are the signs of this compound degradation in a DMSO stock solution?
A2: Visual indicators of degradation can include a change in the color of the solution or the appearance of precipitation.[2] However, the absence of these signs does not guarantee stability. The most reliable method to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), which can reveal the presence of degradation products as new peaks in the chromatogram.[2] A decrease in the expected biological activity of the compound in your assays can also be an indicator of degradation.[2]
Q3: How many times can I freeze and thaw my this compound DMSO stock solution?
A3: It is strongly recommended to avoid repeated freeze-thaw cycles.[1] Studies on other small molecules have shown that while some are stable after multiple cycles, the risk of degradation or precipitation increases with each cycle.[3][4] For optimal results, aliquot your stock solution into single-use volumes.
Q4: What concentration of this compound can be prepared in DMSO?
A4: this compound is soluble in DMSO at concentrations of 100 mg/mL (348.04 mM).[5] For complete dissolution, gentle warming to 37°C and sonication may be necessary.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitation observed in the DMSO stock solution upon thawing. | The compound may have low solubility at colder temperatures. | Gently warm the vial to room temperature and vortex or sonicate to redissolve the compound. If precipitation persists, consider preparing a fresh stock solution at a slightly lower concentration. |
| Inconsistent results in biological assays using the same stock solution. | The compound may be degrading over time or with repeated freeze-thaw cycles. | Prepare fresh aliquots from a new stock solution. Perform a stability check on the older stock solution using HPLC or LC-MS to assess its purity. |
| Loss of compound activity in the assay. | This is a strong indicator of chemical degradation. | Discard the current stock solution and prepare a fresh one from solid material. It is also advisable to verify the purity of the solid compound. |
| Appearance of new peaks in HPLC/LC-MS analysis of the stock solution. | Formation of degradation products or isomers. | This confirms compound instability under the current storage conditions. A new batch of the compound should be used, and storage conditions should be re-evaluated. Consider storing at a lower temperature or in an inert atmosphere. |
Experimental Protocols
Protocol for Assessing the Long-Term Stability of this compound in DMSO
This protocol outlines a method to determine the stability of this compound in DMSO under typical storage conditions.
Materials:
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This compound (solid)
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Anhydrous DMSO
-
Amber glass vials with screw caps
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Analytical balance
-
Vortex mixer and sonicator
-
HPLC or LC-MS system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)
-
Calibrated analytical standard of this compound
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh a sufficient amount of this compound solid.
-
Dissolve the compound in anhydrous DMSO to prepare a stock solution of a known concentration (e.g., 10 mM). Ensure complete dissolution by vortexing and, if necessary, brief sonication.
-
-
Aliquoting and Storage:
-
Dispense equal volumes of the stock solution into multiple amber glass vials.
-
Tightly cap the vials, ensuring minimal headspace.
-
Store the vials at the desired temperatures (e.g., -20°C and -80°C).
-
Reserve one aliquot for immediate analysis (Time = 0).
-
-
Time-Point Analysis:
-
At designated time points (e.g., 1, 3, and 6 months), retrieve one vial from each storage temperature.
-
Allow the vial to thaw completely at room temperature.
-
Vortex the solution to ensure homogeneity.
-
Prepare a diluted sample of the stock solution in a suitable mobile phase for HPLC or LC-MS analysis.
-
-
HPLC/LC-MS Analysis:
-
Analyze the diluted sample using a validated HPLC or LC-MS method.
-
The method should be capable of separating this compound from potential degradation products.
-
Record the peak area of the parent compound and any new peaks that appear.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial (Time = 0) concentration.
-
Quantify the formation of any significant degradation products.
-
Data Presentation:
Summarize the stability data in a table for clear comparison.
Table 1: Stability of this compound in DMSO
| Storage Temperature (°C) | Time Point (Months) | Purity of this compound (%) | Degradation Products (%) | Observations |
| -20 | 0 | 99.5 | 0.5 | Clear solution |
| 1 | ||||
| 3 | ||||
| 6 | ||||
| -80 | 0 | 99.5 | 0.5 | Clear solution |
| 1 | ||||
| 3 | ||||
| 6 |
Visualizations
TGF-β Signaling Pathway
This compound is an inhibitor of the Transforming Growth Factor-β (TGF-β) signaling pathway.[1][5][6] Deregulation of this pathway is implicated in various diseases, including cancer and fibrosis.[5][6]
Experimental Workflow for Stability Assessment
The following diagram illustrates the logical steps for assessing the stability of this compound in DMSO.
References
Validation & Comparative
Validating Target Engagement of BIO-013077-01: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, confirming that a small molecule inhibitor reaches and interacts with its intended target within a biological system is a critical step in the validation process. This guide provides a comparative analysis of BIO-013077-01, a pyrazole-based inhibitor of the Transforming Growth Factor-β (TGF-β) pathway, alongside other commonly used alternatives. Detailed experimental protocols and data are presented to assist in the design and execution of target engagement studies.
The TGF-β signaling pathway is a crucial regulator of numerous cellular processes, including proliferation, differentiation, and apoptosis.[1] Its dysregulation is implicated in a variety of diseases, most notably in cancer progression and fibrosis.[1] The TGF-β signal is transduced through a receptor complex composed of type I (e.g., ALK5) and type II serine/threonine kinases.[1] Small molecule inhibitors targeting the ATP-binding site of the ALK5 kinase domain are a key therapeutic strategy to modulate this pathway.
This compound is a potent inhibitor of ALK5, the TGF-β type I receptor kinase. A study by Jin et al. (2011) reported an IC50 value of 0.013 µM (13 nM) for the inhibition of ALK5 phosphorylation by a compound identified as "18a," which corresponds to the chemical structure of this compound.[2][3] This guide will compare the reported potency of this compound with other well-characterized ALK5 inhibitors.
Quantitative Comparison of ALK5 Inhibitors
To provide a clear overview of the relative potency of this compound, the following table summarizes the half-maximal inhibitory concentration (IC50) values for several commercially available ALK5 inhibitors. These values represent the concentration of the inhibitor required to reduce the activity of the ALK5 kinase by 50% in biochemical assays.
| Compound Name | Alternative Names | Target(s) | Reported IC50 (nM) |
| This compound | - | ALK5 | 13 [2][3] |
| Galunisertib | LY2157299 | ALK5, ALK4 | 56 (ALK5)[4] |
| RepSox | E-616452, SJN 2511 | ALK5 | 4 (autophosphorylation), 23 (binding)[5][6][7][8][9] |
| A-83-01 | - | ALK5, ALK4, ALK7 | 12 (ALK5)[10][11][12][13][14] |
| SB-431542 | - | ALK5, ALK4, ALK7 | 94 (ALK5)[2][3][15][16][17] |
Experimental Protocols for Validating Target Engagement
Validating the interaction of an inhibitor with its target in a biological context is essential. Below are detailed protocols for a biochemical kinase assay to determine inhibitor potency and a cellular thermal shift assay (CETSA) to confirm target engagement within cells.
Biochemical ALK5 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay quantitatively measures the binding of an inhibitor to the ALK5 kinase domain by detecting the displacement of a fluorescently labeled tracer.
Materials:
-
Recombinant active TGFβR1 (ALK5) enzyme
-
LanthaScreen™ Eu-anti-GST Antibody
-
Kinase Tracer 236
-
TR-FRET Dilution Buffer
-
Test compounds (including this compound and alternatives)
-
384-well, low-volume, black microplates
-
Microplate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM. Further dilute the compounds in TR-FRET Dilution Buffer to achieve the desired final assay concentrations.
-
Kinase/Antibody Mixture: Prepare a 4X solution of ALK5 enzyme and Eu-anti-GST antibody in TR-FRET Dilution Buffer.
-
Tracer Solution: Prepare a 4X solution of Kinase Tracer 236 in TR-FRET Dilution Buffer.
-
Assay Assembly:
-
Add 2.5 µL of the diluted compound solutions to the wells of the 384-well plate.
-
Add 2.5 µL of the 4X Kinase/Antibody mixture to each well.
-
Add 5 µL of 2X Tracer solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-capable microplate reader, measuring the emission at 665 nm and 615 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) for ALK5 Target Engagement
CETSA is a powerful method to assess target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.
Materials:
-
Human cell line expressing ALK5 (e.g., HaCaT, HEK293T)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Phosphate-buffered saline (PBS)
-
Test compounds (this compound)
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Western blot reagents (SDS-PAGE gels, transfer membranes, primary antibody against ALK5, secondary HRP-conjugated antibody, and chemiluminescent substrate)
-
Imaging system for Western blot detection
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or DMSO for 1-2 hours in serum-free media.
-
-
Heating Step:
-
Harvest cells and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes or a PCR plate.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by adding lysis buffer and incubating on ice for 30 minutes with vortexing.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Analysis:
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Perform Western blotting using an anti-ALK5 antibody to detect the amount of soluble ALK5 at each temperature.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble ALK5 relative to the unheated control against the temperature for both the vehicle- and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Visualizing Key Concepts
To further clarify the experimental designs and the underlying biological pathway, the following diagrams are provided.
TGF-β Signaling Pathway and the Action of this compound.
Biochemical Kinase Inhibition Assay Workflow.
Cellular Thermal Shift Assay (CETSA) Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and biological evaluation of 1-substituted-3(5)-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)pyrazoles as transforming growth factor-β type 1 receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 4. Indirect Detection of Ligand Binding by Thermal Melt Analysis | Springer Nature Experiments [experiments.springernature.com]
- 5. promega.com [promega.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. glpbio.com [glpbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound|CAS 746667-48-1|DC Chemicals [dcchemicals.com]
- 10. ulab360.com [ulab360.com]
- 11. benchchem.com [benchchem.com]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. This compound | Aladdin [en.odoo.aladdin-e.com]
- 14. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and biological evaluation of 1-substituted-3(5)-(6-methylpyridin-2-yl)-4-(quinolin-6-yl)pyrazoles as transforming growth factor-β type 1 receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and Evaluation of 3-Substituted-4-(quinoxalin-6-yl) Pyrazoles as TGF-β Type I Receptor Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to BIO-013077-01 and Other Transforming Growth Factor-beta (TGF-β) Inhibitors
This guide provides a detailed comparison of the pyrazole-based TGF-β inhibitor, BIO-013077-01, with other prominent small molecule inhibitors of the TGF-β signaling pathway. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions on the selection and application of these inhibitors in pre-clinical research.
Introduction to TGF-β Signaling and Its Inhibition
The Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration. Dysregulation of this pathway is implicated in a variety of diseases, most notably cancer and fibrosis. The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to a type II receptor (TβRII), which then recruits and phosphorylates a type I receptor (TβRI), also known as activin receptor-like kinase 5 (ALK5). The activated TβRI kinase subsequently phosphorylates downstream effector proteins, SMAD2 and SMAD3. These phosphorylated SMADs form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes.
Small molecule inhibitors targeting the kinase activity of TβRI (ALK5) are a major focus of therapeutic development to counteract the pathological effects of aberrant TGF-β signaling. This guide focuses on the comparative analysis of this compound against other well-characterized ALK5 inhibitors.
TGF-β Signaling Pathway
The following diagram illustrates the canonical TGF-β/SMAD signaling pathway and the point of intervention for ALK5 inhibitors.
Caption: Canonical TGF-β/SMAD signaling pathway and the inhibitory action of ALK5 inhibitors.
Comparative Performance of TGF-β Inhibitors
The following table summarizes the in vitro potency of this compound and other selected TGF-β inhibitors against the ALK5 kinase. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| Inhibitor Name | Alias | Chemical Class | ALK5 IC50 (nM) | Reference |
| This compound | 18a | Pyrazole | 13 | [1][2] |
| Galunisertib | LY2157299 | Pyridine | 56 | |
| Vactosertib | TEW-7197 | Imidazole | 11-13 | |
| SD-208 | Pteridine | 48 | ||
| RepSox | E-616452 | Naphthyridine | 4 (autophosphorylation), 23 (binding) | |
| SB-431542 | Furan | 94 |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of TGF-β inhibitors are provided below.
ALK5 Kinase Inhibition Assay (Enzymatic Assay)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the ALK5 kinase domain.
Workflow Diagram:
Caption: General workflow for an in vitro ALK5 kinase inhibition assay.
Detailed Protocol:
-
Reagent Preparation :
-
Prepare a kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM DTT, 0.1 mM Na3VO4).
-
Dilute recombinant human ALK5 kinase domain to the desired concentration in kinase buffer.
-
Prepare a solution of the substrate (e.g., GST-tagged SMAD2) in kinase buffer.
-
Prepare a stock solution of ATP, including a radiolabeled tracer such as [γ-32P]ATP.
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in DMSO, then dilute further in kinase buffer.
-
-
Kinase Reaction :
-
In a microplate, add the ALK5 kinase, the substrate, and the test inhibitor at various concentrations.
-
Initiate the reaction by adding the ATP solution.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).
-
-
Reaction Termination and Detection :
-
Stop the reaction by adding a solution containing EDTA or by spotting the reaction mixture onto a phosphocellulose filter paper.
-
If using SDS-PAGE, separate the reaction products and visualize the phosphorylated substrate by autoradiography.
-
If using a filter binding assay, wash the filters to remove unincorporated [γ-32P]ATP and measure the radioactivity of the filter-bound phosphorylated substrate using a scintillation counter.
-
-
Data Analysis :
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control reaction without the inhibitor.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.
-
TGF-β-Induced Luciferase Reporter Assay
This cell-based assay measures the ability of an inhibitor to block TGF-β-induced transcriptional activity.
Workflow Diagram:
Caption: Workflow for a TGF-β-induced luciferase reporter assay.
Detailed Protocol:
-
Cell Culture and Plating :
-
Cell Treatment :
-
Pre-incubate the cells with serial dilutions of the test inhibitor (e.g., this compound) for 1-2 hours.
-
Add a fixed concentration of recombinant human TGF-β1 (e.g., 1-5 ng/mL) to stimulate the signaling pathway.
-
Include control wells with no inhibitor and no TGF-β1 (baseline), and wells with TGF-β1 only (positive control).
-
-
Incubation and Lysis :
-
Incubate the plate for 16-24 hours at 37°C in a CO2 incubator.
-
Remove the culture medium and lyse the cells using a luciferase assay lysis buffer.
-
-
Luminescence Measurement :
-
Add the luciferase substrate to the cell lysates.
-
Measure the luminescence signal using a plate-reading luminometer.
-
-
Data Analysis :
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.
-
Calculate the percentage of inhibition relative to the TGF-β1-stimulated control.
-
Determine the IC50 value from the dose-response curve.
-
Western Blot Analysis of SMAD2/3 Phosphorylation
This assay directly assesses the inhibition of the phosphorylation of SMAD2 and SMAD3, the immediate downstream targets of ALK5.
Workflow Diagram:
Caption: Workflow for Western blot analysis of SMAD2/3 phosphorylation.
Detailed Protocol:
-
Cell Culture and Treatment :
-
Plate cells (e.g., A549, HaCaT) and grow to 70-80% confluency.
-
Serum-starve the cells for 4-16 hours.
-
Pre-treat the cells with the test inhibitor at various concentrations for 1-2 hours.
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.
-
-
Protein Extraction :
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
-
SDS-PAGE and Western Blotting :
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated SMAD2/3 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis :
-
Re-probe the membrane with antibodies against total SMAD2/3 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Quantify the band intensities and normalize the pSMAD2/3 signal to the total SMAD2/3 or loading control signal.
-
Conclusion
This compound demonstrates potent inhibition of the ALK5 kinase, with an IC50 value of 13 nM, placing it among the more potent TGF-β inhibitors currently available for research purposes. Its in vitro activity is comparable to that of Vactosertib and more potent than Galunisertib, SD-208, and SB-431542. The selection of a suitable TGF-β inhibitor for a particular study will depend on various factors, including the specific research question, the experimental system being used, and the required selectivity profile. The experimental protocols provided in this guide offer a foundation for the in vitro characterization and comparison of this compound and other TGF-β inhibitors.
References
Comparative Analysis of BIO-013077-01 Specificity and Selectivity Against Alternative TGF-β Inhibitors
In the landscape of TGF-β signaling inhibitors, BIO-013077-01 has emerged as a potent pyrazole-based compound targeting the transforming growth factor-beta (TGF-β) pathway. This guide provides a detailed comparison of this compound with other widely used TGF-β inhibitors, namely Galunisertib (LY2157299), RepSox, and SB-431542. The focus of this analysis is on the specificity and selectivity of these compounds, supported by available experimental data.
Executive Summary
This compound demonstrates high potency against the TGF-β type I receptor kinase (ALK5). However, a comprehensive kinase selectivity profile for this compound against a broad panel of kinases is not publicly available, which limits a direct comparison of its off-target effects with more extensively characterized inhibitors like Galunisertib. Galunisertib has been profiled against a large kinase panel, revealing a generally selective profile with some off-target activities. RepSox and SB-431542 are also potent and selective ALK5 inhibitors, with documented high selectivity against certain kinases, particularly those in other signaling pathways.
Data Presentation
The following tables summarize the available quantitative data for this compound and its alternatives.
Table 1: Potency Against Primary Target (ALK5)
| Compound | Chemical Class | Target | IC50 (nM) against ALK5 |
| This compound | Pyrazole | TGF-β Type I Receptor (ALK5) | 13 |
| Galunisertib (LY2157299) | Dihydropyrrolopyrazole | TGF-β Type I Receptor (ALK5) | 56 |
| RepSox | Pyrazole | TGF-β Type I Receptor (ALK5) | 4 (autophosphorylation), 23 (binding)[1] |
| SB-431542 | Imidazole | TGF-β Type I Receptors (ALK4, ALK5, ALK7) | 94[2] |
Table 2: Selectivity Profile Against Other Kinases
| Compound | Kinase | IC50 (nM) or % Inhibition | Notes |
| This compound | Not Publicly Available | - | A broad kinase selectivity panel for this compound has not been published. |
| Galunisertib (LY2157299) | Full Kinase Panel (456 kinases) | See original publication for full panel | Generally selective for the TGF-β pathway.[3] |
| RepSox | p38 MAPK, JNK1, GSK3 | >16,000 | Highly selective against these kinases.[1] |
| SB-431542 | ALK2, ALK3, ALK6 | No significant inhibition | Selective for ALK4/5/7 over other ALK family members, thus not affecting BMP signaling.[2] |
| p38 MAPK | Weak inhibition | Shows some weak inhibition of p38 MAPK. |
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
1. In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a common method for assessing the inhibitory activity of a compound against a specific kinase.
-
Materials:
-
Recombinant human TGF-β RI (ALK5) kinase domain.
-
Test compounds (this compound, Galunisertib, RepSox, SB-431542) dissolved in DMSO.
-
Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.01% Triton X-100).
-
ATP (radiolabeled [γ-³²P]ATP or unlabeled ATP for non-radiometric assays).
-
Substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide substrate).
-
96-well or 384-well assay plates.
-
Scintillation counter or luminescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In the assay plate, add the kinase, the specific substrate, and the kinase buffer.
-
Add the diluted test compounds to the wells. A DMSO control (vehicle) is included.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution like EDTA).
-
Detect the amount of substrate phosphorylation. For radiometric assays, this involves capturing the radiolabeled substrate on a filter and measuring radioactivity using a scintillation counter. For non-radiometric assays (e.g., ADP-Glo™), luminescence is measured, which is proportional to the amount of ADP produced.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.
-
2. Kinase Selectivity Profiling (e.g., KINOMEscan™)
This method is used to determine the selectivity of a compound against a large panel of kinases.
-
Principle: The assay is based on a competitive binding assay where the ability of a test compound to displace a proprietary ligand from the ATP-binding site of a kinase is measured.
-
Procedure Outline:
-
A DNA-tagged kinase is incubated with the test compound and an immobilized proprietary ligand.
-
The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.
-
The results are reported as the percentage of the control (DMSO) binding. A lower percentage indicates stronger binding of the test compound to the kinase.
-
This is performed for a large panel of kinases to generate a comprehensive selectivity profile.
-
3. Cellular Assay for TGF-β Pathway Inhibition (e.g., Luciferase Reporter Assay)
This assay measures the ability of a compound to inhibit TGF-β signaling in a cellular context.
-
Materials:
-
A cell line responsive to TGF-β (e.g., HaCaT keratinocytes) stably transfected with a TGF-β-responsive luciferase reporter construct (e.g., p3TP-Lux).
-
Test compounds.
-
Recombinant human TGF-β1.
-
Cell culture reagents.
-
Luciferase assay reagent.
-
Luminometer.
-
-
Procedure:
-
Plate the reporter cells in a 96-well plate and allow them to attach overnight.
-
Pre-treat the cells with serial dilutions of the test compounds for a specific duration (e.g., 1 hour).
-
Stimulate the cells with a fixed concentration of TGF-β1.
-
Incubate for a period sufficient to induce luciferase expression (e.g., 16-24 hours).
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Calculate the percentage of inhibition of TGF-β-induced luciferase activity for each compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
Conclusion
This compound is a highly potent inhibitor of the TGF-β type I receptor kinase ALK5, with an IC50 value in the low nanomolar range. While its potency is comparable to or greater than other established TGF-β inhibitors like Galunisertib, RepSox, and SB-431542, a comprehensive understanding of its selectivity and potential off-target effects is hampered by the lack of publicly available data from broad kinase screening panels. Researchers and drug development professionals should consider this limitation when selecting an inhibitor for their specific application. For studies where a well-defined off-target profile is critical, inhibitors like Galunisertib, which has been extensively profiled, may be a more suitable choice. Further investigation into the kinome-wide selectivity of this compound is warranted to fully assess its potential as a specific and selective research tool or therapeutic candidate.
References
- 1. PF-06952229, a selective TGF-β-R1 inhibitor: preclinical development and a first-in-human, phase I, dose-escalation study in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 1-substituted-3(5)-(6-methylpyridin-2-yl)-4-(quinolin-6-yl)pyrazoles as transforming growth factor-β type 1 receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 1-substituted-3(5)-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)pyrazoles as transforming growth factor-β type 1 receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyrazole-Based TGF-beta Inhibitors: A Head-to-Head Comparison for Researchers
In the landscape of cancer and fibrosis research, the transforming growth factor-beta (TGF-β) signaling pathway has emerged as a critical therapeutic target. Among the diverse array of molecules developed to modulate this pathway, pyrazole-based inhibitors have shown significant promise due to their potent and selective inhibition of the TGF-β type I receptor (TβRI), also known as activin receptor-like kinase 5 (ALK5). This guide provides a head-to-head comparison of prominent pyrazole TGF-β inhibitors, supported by experimental data to aid researchers, scientists, and drug development professionals in their endeavors.
Performance Comparison of Pyrazole TGF-β Inhibitors
The efficacy of TGF-β inhibitors is primarily evaluated based on their half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a biological process by half. The following table summarizes the IC50 values of key pyrazole-based TGF-β inhibitors, providing a direct comparison of their potency.
| Inhibitor | Target | Assay System | IC50 (nM) | Reference |
| EW-7197 (Vactosertib) | ALK5 | 4T1-3TP-Lux cells (Reporter Gene Assay) | 13.2 | [1] |
| IN-1130 | ALK5 | 4T1-3TP-Lux cells (Reporter Gene Assay) | 45.8 | [1] |
| Compound 19b | TGF-β Type I Receptor Kinase | Enzymatic Assay | 280 | [2][3] |
| SB-505124 | ALK5 | 4T1-3TP-Lux cells (Reporter Gene Assay) | >50 | [1] |
| LY-2157299 | ALK5 | 4T1-3TP-Lux cells (Reporter Gene Assay) | >100 | [1] |
Note: The data presented above is compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.
In-Depth Look at Leading Pyrazole Inhibitors
EW-7197 (Vactosertib) has demonstrated superior potency in inhibiting ALK5 compared to other pyrazole inhibitors in head-to-head assays.[1] It is a highly selective and orally bioavailable inhibitor that has shown to effectively block TGF-β/Smad signaling, leading to the inhibition of cell migration, invasion, and lung metastasis in preclinical cancer models.[1][4] Further studies have highlighted its ability to suppress the epithelial-to-mesenchymal transition (EMT), a critical process in cancer progression and fibrosis.[4]
IN-1130 is another well-characterized pyrazole-based ALK5 inhibitor. While exhibiting a slightly higher IC50 value compared to EW-7197 in direct comparisons, it remains a potent inhibitor of TGF-β signaling.[1] Research has shown that IN-1130 effectively inhibits Smad2 phosphorylation, a key downstream event in the TGF-β pathway, and can suppress renal fibrosis and block breast cancer lung metastasis in animal models.[5][6][7]
3-Substituted-4-(quinoxalin-6-yl) Pyrazoles , represented by the promising compound 19b , constitute a novel series of TGF-β type I receptor kinase inhibitors. Compound 19b demonstrated a potent IC50 value in enzymatic assays and exhibited a good selectivity index against p38α MAP kinase, indicating a favorable safety profile.[2][3]
Signaling Pathways and Experimental Overviews
To understand the mechanism of action of these inhibitors, it is crucial to visualize the TGF-β signaling pathway they target and the experimental workflows used for their evaluation.
The diagram above illustrates the canonical TGF-β signaling cascade. The process initiates with the binding of TGF-β ligand to the type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI/ALK5). This activation leads to the phosphorylation of downstream SMAD proteins (SMAD2/3). The phosphorylated SMADs form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes involved in processes like epithelial-mesenchymal transition (EMT) and fibrosis. Pyrazole inhibitors act by competitively binding to the ATP-binding site of the ALK5 kinase domain, thereby preventing the phosphorylation of SMAD2/3 and blocking the entire downstream signaling cascade.
The typical experimental workflow for evaluating these inhibitors involves a series of in vitro and in vivo studies. Initial screening is often performed using enzymatic kinase assays to determine direct inhibitory activity against the ALK5 kinase. This is followed by cell-based reporter gene assays to measure the inhibition of TGF-β-induced transcriptional activity. Western blotting is employed to confirm the inhibition of SMAD phosphorylation. Functional assays, such as cell migration and invasion assays, assess the inhibitor's effect on cellular processes. Promising candidates are then advanced to in vivo animal models of cancer or fibrosis to evaluate their therapeutic efficacy, pharmacokinetics, and safety profiles.
Experimental Protocols
Reporter Gene Assay (for IC50 determination of EW-7197 and IN-1130):
-
Cell Line: 4T1 mouse mammary carcinoma cells stably transfected with a TGF-β-responsive luciferase reporter construct (4T1-3TP-Lux).
-
Treatment: Cells are seeded in 96-well plates and pre-treated with varying concentrations of the pyrazole inhibitors for 1 hour.
-
Stimulation: Recombinant human TGF-β1 is added to the wells to a final concentration of 1 ng/mL and incubated for 24 hours.
-
Lysis and Measurement: Cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[1]
Enzymatic Kinase Assay (for IC50 determination of Compound 19b):
-
Reaction Mixture: The assay is performed in a kinase buffer containing recombinant human TGF-β type I receptor kinase, a substrate (e.g., casein or a specific peptide), and ATP.
-
Inhibitor Addition: Varying concentrations of the pyrazole inhibitor are added to the reaction mixture.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at 30°C for a specified time.
-
Detection: The amount of phosphorylated substrate is quantified, often using a method like ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.
-
Data Analysis: IC50 values are determined by plotting the percentage of kinase inhibition against the inhibitor concentration.[2][3]
Western Blot for Phospho-SMAD2/3:
-
Cell Culture and Treatment: Cells (e.g., HepG2 or 4T1) are treated with the pyrazole inhibitor for a specified time, followed by stimulation with TGF-β1.
-
Protein Extraction: Whole-cell lysates are prepared using a suitable lysis buffer.
-
SDS-PAGE and Transfer: Protein samples are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated SMAD2/3 and total SMAD2/3.
-
Detection: After incubation with a secondary antibody conjugated to horseradish peroxidase, the protein bands are visualized using an enhanced chemiluminescence detection system.[5]
This comprehensive comparison guide provides a valuable resource for researchers navigating the selection and application of pyrazole-based TGF-β inhibitors. The presented data and methodologies offer a solid foundation for designing future experiments and advancing the development of novel therapeutics targeting the TGF-β signaling pathway.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Synthesis and Evaluation of 3-Substituted-4-(quinoxalin-6-yl) Pyrazoles as TGF-β Type I Receptor Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. An novel inhibitor of TGF-β type I receptor, IN-1130, blocks breast cancer lung metastasis through inhibition of epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. IN-1130, a novel transforming growth factor-beta type I receptor kinase (ALK5) inhibitor, suppresses renal fibrosis in obstructive nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the TGF-β Signaling Pathway: A Comparative Guide to Small Molecule Inhibitors
For researchers, scientists, and drug development professionals investigating the transforming growth factor-beta (TGF-β) signaling pathway, the selection of a potent and well-characterized inhibitor is paramount. While a variety of compounds are available, a comprehensive understanding of their comparative efficacy and experimental validation is often lacking. This guide provides a detailed comparison of three widely used TGF-β inhibitors—Galunisertib (LY2157299), A83-01, and RepSox—with a special note on the publicly available data for BIO-013077-01.
A Note on this compound: Despite being listed by various chemical suppliers as a pyrazole-based TGF-β inhibitor, there is a notable absence of published peer-reviewed studies detailing its specific biological activity, potency (e.g., IC50 values), or use in cellular assays. Consequently, a direct experimental comparison with other inhibitors is not feasible based on publicly accessible data. Researchers considering this compound are advised to conduct their own comprehensive validation experiments.
Comparative Analysis of Leading TGF-β Inhibitors
The TGF-β signaling pathway plays a crucial role in a multitude of cellular processes, including proliferation, differentiation, and apoptosis. Its dysregulation is implicated in numerous diseases, most notably cancer and fibrosis. Small molecule inhibitors targeting the TGF-β type I receptor (TGFβRI), also known as activin receptor-like kinase 5 (ALK5), are critical tools for dissecting this pathway and represent a promising avenue for therapeutic intervention.
This guide focuses on three well-documented ALK5 inhibitors: Galunisertib, A83-01, and RepSox. The following sections provide a comparative summary of their potency, experimental protocols for key assays, and visual representations of the targeted signaling pathway and experimental workflows.
Data Presentation: Quantitative Comparison of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The table below summarizes the reported IC50 values for Galunisertib, A83-01, and RepSox against their primary target, ALK5.
| Compound | Target | IC50 (nM) | Cell-Free/Cell-Based | Reference |
| Galunisertib (LY2157299) | TGFβRI (ALK5) | 56 | Cell-free | [1] |
| A83-01 | ALK5, ALK4, ALK7 | 12 (ALK5) | Not Specified | [2][3] |
| RepSox | ALK5 | 4 (autophosphorylation) | Cell-free | |
| 23 (ATP binding) | Cell-free |
Experimental Protocols
Reproducibility of experimental findings is a cornerstone of scientific research. Below are detailed methodologies for key experiments commonly used to characterize the activity of TGF-β inhibitors.
Inhibition of Smad2/3 Phosphorylation (Western Blot)
This assay directly assesses the ability of an inhibitor to block the canonical TGF-β signaling cascade downstream of the receptor.
Objective: To determine the effect of TGF-β inhibitors on TGF-β-induced phosphorylation of Smad2 and Smad3.
Materials:
-
Cell line responsive to TGF-β (e.g., HaCaT, A549, MCF-7)
-
Complete cell culture medium
-
TGF-β1 (recombinant)
-
TGF-β inhibitor (Galunisertib, A83-01, or RepSox)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Smad2 (Ser465/467), anti-phospho-Smad3 (Ser423/425), anti-total Smad2/3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation: Replace the growth medium with serum-free or low-serum medium and incubate for 12-24 hours.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of the TGF-β inhibitor (or vehicle control, e.g., DMSO) for 1-2 hours.
-
TGF-β Stimulation: Add recombinant TGF-β1 (typically 1-10 ng/mL) to the wells (except for the unstimulated control) and incubate for 30-60 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated Smad2/3 to total Smad2/3 and the loading control.
Cell Proliferation/Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay evaluates the effect of TGF-β inhibitors on cell growth, which can be either inhibited or, in some cancer cells that have escaped TGF-β's cytostatic effects, promoted by TGF-β.
Objective: To measure the impact of TGF-β inhibitors on the proliferation and viability of cells in the presence or absence of TGF-β.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
TGF-β1 (recombinant)
-
TGF-β inhibitor
-
MTT solution (5 mg/mL in PBS) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO (for MTT assay)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the TGF-β inhibitor and/or TGF-β1. Include appropriate controls (untreated, vehicle-treated, TGF-β1 alone).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Assay:
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence.
-
-
-
Analysis: Normalize the results to the vehicle control and plot the cell viability against the inhibitor concentration to determine the IC50 value.
Mandatory Visualizations
TGF-β Signaling Pathway
The following diagram illustrates the canonical TGF-β signaling pathway and the point of inhibition by ALK5 inhibitors like this compound, Galunisertib, A83-01, and RepSox.
Caption: Canonical TGF-β signaling pathway and the site of action for ALK5 inhibitors.
Experimental Workflow: Western Blot for pSmad Inhibition
This diagram outlines the key steps in the Western blot protocol to assess inhibitor efficacy.
Caption: Workflow for assessing pSmad inhibition by Western blot.
Logical Relationship: Dose-Response Analysis
The following diagram illustrates the logical flow of a dose-response experiment to determine the IC50 of a TGF-β inhibitor.
References
Decoding the Downstream Domino Effect: A Comparative Guide to BIO-013077-01's Impact on Gene Expression
For Immediate Release
[City, State] – November 20, 2025 – In the intricate world of cellular signaling, the ability to selectively modulate pathways is paramount for therapeutic advancement. This guide provides a comprehensive comparison of BIO-013077-01, a potent pyrazole-based inhibitor of the Transforming Growth Factor-β (TGF-β) pathway, and its downstream effects on gene expression. Designed for researchers, scientists, and drug development professionals, this document offers a detailed examination of this compound's performance against other known TGF-β inhibitors, supported by experimental data and detailed protocols.
This compound targets the TGF-β type I receptor, ALK5, a critical kinase in a signaling cascade that governs a multitude of cellular processes, including proliferation, differentiation, and apoptosis.[1] Dysregulation of the TGF-β pathway is a known driver in a range of pathologies, most notably in cancer, where it can paradoxically switch from a tumor suppressor in early stages to a promoter of metastasis in advanced disease.[2][3][4][5] Understanding the precise downstream gene expression changes induced by inhibitors like this compound is crucial for harnessing their therapeutic potential.
Performance Comparison of TGF-β Inhibitors
While specific quantitative gene expression data for this compound is not extensively available in public literature, its mechanism as a TGF-β type I receptor kinase inhibitor allows for a comparative analysis with other well-characterized ALK5 inhibitors. The following table summarizes the key characteristics of this compound and a selection of alternative inhibitors.
| Compound | Target(s) | IC50 | Key Downstream Effects on Gene Expression | Reference |
| This compound | TGF-β Type I Receptor (likely ALK5) | Not specified | Inhibition of TGF-β-mediated transcription is expected, based on its target. | N/A |
| SB-431542 | ALK4, ALK5, ALK7 | 100 nM (ALK5) | Inhibits TGF-β-induced expression of PAI-1, fibronectin, and p21Cip1. Blocks upregulation of mesenchymal markers (N-cadherin, Vimentin) and downregulation of epithelial markers (E-cadherin, Occludin). | [6][7] |
| Galunisertib (LY2157299) | TGF-βRI (ALK5) | 56 nM | Downregulates phosphorylation of SMAD2, inhibiting the canonical TGF-β pathway. Demonstrates anti-invasive properties in cancer cell lines. | [8][9][10][11] |
| SKI2162 | ALK5 | Not specified | Suppresses radiation-induced expression of fibrosis-related genes, including COL1A2. | [12] |
| GW6604 | ALK5 | 500 nM | Inhibits TGF-β-induced PAI-1 transcription and secretion. Prevents overexpression of matrix genes like collagen. | [13] |
Downstream Gene Expression Changes Following TGF-β Pathway Inhibition
The inhibition of the TGF-β/ALK5 signaling pathway by compounds such as this compound is anticipated to reverse the gene expression signature associated with TGF-β-induced processes, most notably the Epithelial-to-Mesenchymal Transition (EMT), a key process in cancer metastasis.[3][14] The table below outlines a representative set of genes whose expression is commonly modulated by TGF-β and is therefore expected to be affected by this compound.
| Gene | Function | Expected Change upon TGF-β Stimulation | Expected Change upon this compound Treatment | Reference |
| CDH1 (E-cadherin) | Epithelial cell adhesion | Downregulation | Upregulation | [7][15] |
| OCLN (Occludin) | Tight junction protein | Downregulation | Upregulation | [7] |
| CDH2 (N-cadherin) | Mesenchymal cell adhesion | Upregulation | Downregulation | [7] |
| VIM (Vimentin) | Mesenchymal intermediate filament | Upregulation | Downregulation | [7][15] |
| SNAI1 (Snail) | EMT-inducing transcription factor | Upregulation | Downregulation | [15][16] |
| SNAI2 (Slug) | EMT-inducing transcription factor | Upregulation | Downregulation | [15][16] |
| SERPINE1 (PAI-1) | Plasminogen activator inhibitor | Upregulation | Downregulation | [6][17] |
| FN1 (Fibronectin) | Extracellular matrix protein | Upregulation | Downregulation | [6] |
| CCND1 (Cyclin D1) | Cell cycle progression | Downregulation (in some contexts) | Upregulation (in some contexts) | [14] |
| MYC | Transcription factor, proliferation | Downregulation (in some contexts) | Upregulation (in some contexts) | [2] |
| VEGFA | Angiogenesis factor | Upregulation | Downregulation | [17] |
Visualizing the Molecular Cascade and Experimental Approach
To elucidate the mechanism of action and the experimental strategy for confirming the downstream effects of this compound, the following diagrams are provided.
Detailed Experimental Protocols
To ensure reproducibility and accurate comparison, the following detailed protocols for key experiments are provided.
Cell Culture and Treatment
-
Cell Lines: Human lung adenocarcinoma (A549) or pancreatic cancer (PANC-1) cells are suitable models as they are known to respond to TGF-β.
-
Culture Conditions: Cells should be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol:
-
Seed cells in 6-well plates at a density of 2 x 10^5 cells per well.
-
Allow cells to adhere and grow for 24 hours.
-
Starve the cells in serum-free medium for 16-24 hours prior to treatment.
-
Treat cells with this compound at a predetermined optimal concentration (e.g., 1-10 µM) or vehicle control (e.g., DMSO).
-
For experiments investigating the inhibition of TGF-β-induced effects, pre-treat with this compound for 1 hour before stimulating with recombinant human TGF-β1 (e.g., 5 ng/mL).
-
Incubate for the desired time points (e.g., 24, 48, or 72 hours) before harvesting for RNA extraction.
-
RNA Extraction and Quality Control
-
RNA Extraction:
-
Lyse cells directly in the culture wells using a suitable lysis buffer (e.g., TRIzol reagent or RLT buffer from a commercial kit).
-
Extract total RNA according to the manufacturer's protocol (e.g., RNeasy Mini Kit, Qiagen).
-
Elute RNA in nuclease-free water.
-
-
Quality Control:
-
Quantify RNA concentration and purity using a spectrophotometer (e.g., NanoDrop), assessing the A260/A280 and A260/A230 ratios.
-
Assess RNA integrity by determining the RNA Integrity Number (RIN) using an Agilent Bioanalyzer. A RIN value > 8 is recommended for downstream applications like RNA-seq.
-
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit with random primers or oligo(dT) primers.
-
-
qPCR Reaction:
-
Prepare a reaction mixture containing cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan master mix.
-
Perform the qPCR reaction using a real-time PCR system with the following typical cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 60 seconds.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene and comparing the treated samples to the vehicle control.
-
RNA Sequencing (RNA-seq) and Data Analysis
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from high-quality total RNA using a commercial kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina).
-
Perform sequencing on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Analysis Workflow:
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the reads to a reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner such as STAR.
-
Quantification of Gene Expression: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Utilize R packages such as DESeq2 or edgeR to identify genes that are significantly differentially expressed between the this compound treated and control groups.[18][19][20] This involves normalization of the count data, statistical testing, and correction for multiple comparisons.
-
Pathway and Functional Enrichment Analysis: Use tools like GSEA or DAVID to identify biological pathways and functions that are significantly enriched in the list of differentially expressed genes.
-
This guide provides a foundational framework for understanding and investigating the downstream effects of this compound on gene expression. The provided comparative data and detailed protocols will empower researchers to effectively evaluate this promising TGF-β inhibitor and its potential therapeutic applications.
References
- 1. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Targeting TGF-β signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Transforming Growth Factor-β and the Hallmarks of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the Transforming Growth Factor-β Signaling in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Specific Inhibitor of TGF-β Receptor Kinase, SB-431542, as a Potent Antitumor Agent for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combined Inhibition of TGF-β1-Induced EMT and PD-L1 Silencing Re-Sensitizes Hepatocellular Carcinoma to Sorafenib Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. Galunisertib | TGF-beta/Smad | TargetMol [targetmol.com]
- 12. SKI2162, an inhibitor of the TGF-β type I receptor (ALK5), inhibits radiation-induced fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. TGF-β inducible epithelial-to-mesenchymal transition in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Roles of the Epithelial-Mesenchymal Transition Marker PRRX1 and miR-146b-5p in Papillary Thyroid Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. SB-431542, a small molecule transforming growth factor-beta-receptor antagonist, inhibits human glioma cell line proliferation and motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. rna-seqblog.com [rna-seqblog.com]
- 19. Bioinformatics Workflow of RNA-Seq - CD Genomics [cd-genomics.com]
- 20. Differential gene expression analysis pipelines and bioinformatic tools for the identification of specific biomarkers: A review - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Potency of BIO-013077-01 Against Different TGF-β Isoforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to BIO-013077-01 and the TGF-β Signaling Pathway
This compound is a pyrazole-containing compound identified as a potent inhibitor of the TGF-β signaling pathway.[1][2][3][4] It functions as an ATP-competitive inhibitor of the TGF-β type I receptor (TβRI) kinase, a critical component in the signal transduction cascade.[1] The TGF-β superfamily, which includes TGF-β1, TGF-β2, and TGF-β3, regulates a wide array of cellular processes, and its dysregulation is implicated in various diseases, including cancer and fibrosis.[2][5] Understanding the isoform-specific inhibitory profile of a compound like this compound is crucial for developing targeted therapies with improved efficacy and reduced side effects.
The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TβRII), which then recruits and phosphorylates the TβRI. This activation of the TβRI kinase domain leads to the phosphorylation of downstream effector proteins, SMAD2 and SMAD3. Phosphorylated SMAD2/3 then forms a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes.
Comparative Potency of TGF-β Inhibitors
To provide a context for evaluating this compound, the following table summarizes the reported IC50 values of several known TGF-β inhibitors against different isoforms. It is important to note that assay conditions can influence these values.
| Inhibitor | Target(s) | TGF-β1 (IC50) | TGF-β2 (IC50) | TGF-β3 (IC50) | Reference(s) |
| This compound | TβRI Kinase | Not Available | Not Available | Not Available | [1] |
| Galunisertib (LY2157299) | TβRI (ALK5) | 56 nM | - | - | [6] |
| Vactosertib (TEW-7197) | TβRI (ALK5) | 13 nM | - | - | |
| RepSox | TβRI (ALK5) | 23 nM | - | - | N/A |
| SB431542 | ALK4, ALK5, ALK7 | 94 nM (ALK5) | - | - | N/A |
Experimental Protocols for Potency Determination
To assess the potency of this compound against different TGF-β isoforms, standardized in vitro assays are required. The following are detailed methodologies for two common approaches.
pSMAD2/3 Phosphorylation Assay (Western Blot)
This assay directly measures the inhibition of TGF-β receptor kinase activity by quantifying the levels of phosphorylated SMAD2/3.
a. Cell Culture and Treatment:
-
Seed a suitable cell line (e.g., A549, HaCaT, or NMuMg) in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 16-24 hours to reduce basal signaling.
-
Pre-treat the cells with a serial dilution of this compound (or other inhibitors) for 1-2 hours.
-
Stimulate the cells with a specific TGF-β isoform (TGF-β1, TGF-β2, or TGF-β3) at a predetermined concentration (e.g., 5 ng/mL) for 30-60 minutes.
b. Protein Extraction and Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
c. Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated SMAD2/3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip and re-probe the membrane with an antibody for total SMAD2/3 as a loading control.
d. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the pSMAD2/3 signal to the total SMAD2/3 signal.
-
Plot the normalized pSMAD2/3 levels against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
TGF-β Reporter Gene Assay
This assay measures the transcriptional activity of the SMAD pathway in response to TGF-β stimulation and its inhibition.
a. Cell Culture and Transfection:
-
Seed cells (e.g., HEK293T or A549) in a 24- or 96-well plate.
-
Co-transfect the cells with a reporter plasmid containing SMAD-binding elements driving the expression of a reporter gene (e.g., luciferase; pSBE4-Luc) and a control plasmid for normalization (e.g., Renilla luciferase).
b. Treatment and Lysis:
-
After 24 hours, replace the medium with serum-free medium.
-
Pre-treat the cells with a serial dilution of this compound for 1-2 hours.
-
Stimulate the cells with the respective TGF-β isoform for 16-24 hours.
-
Lyse the cells using a passive lysis buffer.
c. Luminescence Measurement:
-
Measure the luciferase and Renilla luminescence using a luminometer according to the manufacturer's instructions (e.g., Dual-Luciferase® Reporter Assay System).
d. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction of reporter activity relative to the unstimulated control.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression.
Conclusion
This compound represents a promising pyrazole-based inhibitor of the TGF-β signaling pathway. While its specific potency against individual TGF-β isoforms remains to be publicly detailed, the experimental frameworks provided in this guide offer robust methods for its comprehensive evaluation. Determining the isoform selectivity of this compound will be a critical step in understanding its therapeutic potential and guiding its future development for the treatment of diseases driven by aberrant TGF-β signaling. The comparative data on other inhibitors underscores the importance of such characterization in the pursuit of targeted and effective therapeutics.
References
- 1. Kinetic characterization of novel pyrazole TGF-beta receptor I kinase inhibitors and their blockade of the epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. glpbio.com [glpbio.com]
- 5. Structural insights and clinical advances in small-molecule inhibitors targeting TGF-β receptor I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: Disposal of Biohazardous Material BIO-013077-01
Disclaimer: Specific disposal procedures for a substance labeled "BIO-013077-01" could not be located. The following guidelines are based on established protocols for the disposal of general biohazardous materials. Researchers, scientists, and drug development professionals should always consult their institution's specific safety protocols and the manufacturer's safety data sheet (SDS) for the material .
This document provides essential safety and logistical information for the proper disposal of biohazardous waste, presumed here as this compound. Adherence to these procedural steps is critical for maintaining laboratory safety and regulatory compliance.
Waste Segregation and Collection
Proper segregation of biohazardous waste from non-hazardous waste is the first critical step in the disposal process. This minimizes the volume of hazardous waste and reduces associated handling and disposal costs.
Table 1: Biohazardous Waste Segregation
| Waste Type | Container Requirement |
| Solid, Non-Sharp Biohazardous Waste | Autoclavable, leak-proof bags, often red or orange and marked with the universal biohazard symbol.[1][2] These bags should be placed in a secondary, rigid container. |
| Liquid Biohazardous Waste | Leak-proof, shatter-resistant primary collection flask, often with a secondary overflow flask.[1] The entire setup should be within secondary containment. |
| Sharps (Needles, Scalpels, Contaminated Glass) | Rigid, puncture-resistant, and leak-proof sharps containers clearly labeled with the biohazard symbol.[1][3][4] |
| Uncontaminated Glass | Puncture-resistant cardboard box, separate from biohazardous waste streams.[1][4] |
Containers for sharps and solid biohazardous waste should not be filled more than three-quarters full to prevent spillage and ensure proper sealing.[1][4]
Decontamination and Disposal Procedures
Biohazardous waste must be treated to render it non-infectious before it can be disposed of.[5] The two primary methods of decontamination are chemical inactivation and steam sterilization (autoclaving).
Chemical disinfection is a common method for treating liquid biohazardous waste.
Experimental Protocol: Chemical Inactivation of Liquid Waste
-
Preparation: Before beginning waste collection, add a suitable disinfectant to the primary collection flask.[1] A common and effective disinfectant is bleach (sodium hypochlorite).
-
Collection: Collect the liquid biohazardous waste in the prepared flask.
-
Treatment: Once collection is complete, add more fresh bleach to achieve a final concentration of 10-20%.[1]
-
Contact Time: Thoroughly mix the solution and allow it to sit for a minimum of 30 minutes to ensure complete inactivation.[1]
-
Neutralization (if required): For some chemical disinfectants, neutralization may be necessary before disposal. For bleach solutions, neutralization can be achieved with sodium thiosulfate, sodium bisulfite, or ascorbic acid.[3]
-
Disposal: After the required contact time and any necessary neutralization, the disinfected liquid can typically be poured down a laboratory sink with copious amounts of running water, provided no other hazardous chemicals are present.[1][3]
Table 2: Chemical Disinfection Parameters
| Parameter | Specification |
| Disinfectant | Bleach (Sodium Hypochlorite) |
| Final Concentration | 10-20%[1] |
| Minimum Contact Time | 30 minutes[1] |
Autoclaving is the preferred method for decontaminating most solid biohazardous waste and can also be used for liquids.
Experimental Protocol: Steam Sterilization
-
Packaging: Place biohazardous waste in autoclavable bags. For solid waste, use clear or appropriately colored autoclave bags.[2] Do not seal the bags tightly to allow for steam penetration. Add approximately 250 ml of water to solid waste bags to facilitate steam generation.
-
Loading: Place the bags in a secondary, leak-proof, and autoclavable container. Do not overload the autoclave to ensure proper steam circulation.
-
Cycle Parameters: Run the autoclave at a minimum of 121°C (250°F) and 15 psi for at least 60 minutes.[2][5] The total cycle time will be longer to account for heating and cooling.
-
Verification: Use autoclave tape with a chemical indicator on each bag to verify that the proper temperature was reached.[2][5] Regularly check the autoclave's performance with biological indicators.
-
Post-Treatment Handling: After the cycle is complete and the waste has cooled, the outer bag, now considered non-hazardous, can often be disposed of in the regular trash, provided any biohazard symbols are defaced.[5] Institutional policies may vary.
Table 3: Autoclave Sterilization Parameters
| Parameter | Specification |
| Temperature | 121°C[2][5] |
| Pressure | 15 psi[2] |
| Minimum Cycle Time | 60 minutes[2][5] |
Contaminated sharps require careful handling to prevent injuries.
-
Collection: Immediately place all used sharps into a designated, puncture-resistant sharps container.[4] Do not recap, bend, or break needles.[3][4]
-
Treatment: Full sharps containers must be treated to eliminate the biohazard. This can be done through autoclaving or incineration.[3]
-
Final Disposal: Once decontaminated, the sealed sharps container is typically handled by a professional biohazardous waste disposal service or through the institution's environmental health and safety department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of biohazardous waste.
References
Essential Safety and Handling Protocols for Biological Reagent BIO-013077-01
Disclaimer: A specific Safety Data Sheet (SDS) for "BIO-013077-01" was not publicly available. The following guidelines are based on established best practices for handling potentially biohazardous biological materials in a laboratory setting. Researchers, scientists, and drug development professionals should always consult the substance-specific SDS provided by the manufacturer before handling any chemical or biological agent.
This guide provides essential, immediate safety and logistical information for the operational use and disposal of a representative biological reagent, designated here as this compound. The procedural, step-by-step guidance is designed to answer specific operational questions and build trust by providing value beyond the product itself.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment are the first line of defense against potential exposure. The following PPE is mandatory when handling this compound.
| PPE Category | Item | Specification |
| Hand Protection | Disposable Gloves | Nitrile or latex, to be changed when contaminated or upon completion of work. |
| Eye Protection | Safety Goggles | Tight-sealing safety goggles to protect against splashes. |
| Body Protection | Laboratory Coat | Worn at all times in the laboratory. |
| Respiratory Protection | Facemask or Respirator | Required if there is a risk of aerosol generation. |
Operational Handling Plan
Adherence to a strict operational plan minimizes the risk of contamination and exposure.
1. Preparation:
-
Ensure all necessary PPE is readily available and in good condition.
-
Work should be conducted in a designated area, such as a biological safety cabinet, especially if there is a risk of aerosolization.
-
Have a spill kit readily accessible.
2. Handling:
-
Avoid direct contact with the skin and eyes.
-
Do not eat, drink, or smoke in the handling area.
-
Use sterile techniques to prevent contamination of the reagent and the surrounding environment.
-
Minimize the generation of aerosols.
3. In Case of a Spill:
-
Immediately alert others in the area.
-
Contain the spill using absorbent material from the spill kit.
-
Decontaminate the area with an appropriate disinfectant (e.g., a fresh 10% bleach solution).
-
Dispose of all contaminated materials as biohazardous waste.
Disposal Plan
All waste generated from the handling of this compound must be treated as biohazardous waste and disposed of according to institutional and regulatory guidelines.
1. Liquid Waste:
-
Collect all liquid waste, including contaminated media and buffers, in a leak-proof, labeled container.
-
Decontaminate the liquid waste by adding a suitable disinfectant, such as bleach, to a final concentration of 10% and allowing for a contact time of at least 30 minutes.[1]
-
Dispose of the decontaminated liquid waste down the sanitary sewer, followed by copious amounts of water, if permitted by local regulations.
2. Solid Waste:
-
All contaminated solid waste, including pipette tips, culture flasks, and gloves, must be collected in a biohazard bag.[1][2]
-
These bags should be placed within a rigid, leak-proof container with a lid and marked with the universal biohazard symbol.[1]
-
Solid waste should be decontaminated, preferably by autoclaving, before final disposal.[3][4]
3. Sharps Waste:
-
All sharps, such as needles, syringes, and scalpels, must be disposed of immediately into a designated, puncture-resistant sharps container labeled with the biohazard symbol.[5]
-
Sharps containers should be closed when three-quarters full and disposed of as biohazardous waste.[5]
Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
